molecular formula C5HCl2IN4 B13146352 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13146352
M. Wt: 314.90 g/mol
InChI Key: CUIWCIYNSADTEQ-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine is a useful research compound. Its molecular formula is C5HCl2IN4 and its molecular weight is 314.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5HCl2IN4

Molecular Weight

314.90 g/mol

IUPAC Name

5,7-dichloro-3-iodo-2H-pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C5HCl2IN4/c6-3-1-2(4(8)12-11-1)9-5(7)10-3/h(H,11,12)

InChI Key

CUIWCIYNSADTEQ-UHFFFAOYSA-N

Canonical SMILES

C12=C(NN=C1C(=NC(=N2)Cl)Cl)I

Origin of Product

United States

Foundational & Exploratory

Pyrazolo[4,3-d]pyrimidine scaffold biological activity and therapeutic potential

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrazolo[4,3-d]pyrimidine scaffold represents a masterclass in bioisosteric design. By mimicking the purine core of adenosine triphosphate (ATP) and cyclic guanosine monophosphate (cGMP), this fused bicyclic system has become a cornerstone in the development of therapeutics ranging from phosphodiesterase (PDE) inhibitors to next-generation kinase antagonists.

This guide dissects the scaffold's utility, moving beyond basic medicinal chemistry into actionable insights for drug design, synthesis, and biological validation.

The Scaffold Architecture: A Bioisosteric Powerhouse

The pyrazolo[4,3-d]pyrimidine core is defined by a pyrazole ring fused to a pyrimidine ring. Its value lies in its ability to present hydrogen bond donor/acceptor motifs that perfectly overlay with the adenine base of ATP or the guanine base of cGMP, yet it offers distinct vectors for substitution (N1, N2, C3, C5, C7) that allow for fine-tuning of selectivity and pharmacokinetic properties.

Core Numbering & Structural Logic

Unlike the more common pyrazolo[3,4-d]pyrimidine (an isomer), the [4,3-d] arrangement orients the vectors differently, often resulting in superior selectivity profiles for specific targets like PDE5 and CDK7.

  • N1/N2 Positions: Critical for solubility and controlling the tautomeric state. Methylation here is a common strategy (e.g., Sildenafil).

  • C3 Position: Often occupied by lipophilic groups (propyl, butyl) to fill hydrophobic pockets in the enzyme active site.

  • C5 Position: The "selectivity handle." Variations here determine whether the molecule targets a kinase hinge region or a PDE catalytic domain.

  • C7 Position: The "functional switch." A carbonyl (keto) group directs activity toward PDE inhibition (mimicking the guanine carbonyl), while an amino group directs activity toward Kinase inhibition (mimicking the adenine amine).

Therapeutic Verticals & Mechanism of Action

The biological activity of this scaffold bifurcates into two primary domains based on the oxidation state at C7.

A. Phosphodiesterase Type 5 (PDE5) Inhibition[1][2][3]
  • Flagship Molecule: Sildenafil (Viagra).[1][2]

  • Mechanism: The pyrazolo[4,3-d]pyrimidin-7-one core acts as a transition-state analog of cGMP. The C7-carbonyl and adjacent N-H mimic the guanine base, while the C5-phenyl group mimics the phosphate position, locking the enzyme in an inactive state.

  • Therapeutic Outcome: Prevention of cGMP hydrolysis

    
     Increased NO signaling 
    
    
    
    Vasodilation.
B. Kinase Inhibition (CDK, Src, Tubulin)
  • Target Class: Cyclin-Dependent Kinases (CDK1, CDK2, CDK7), Src Family Kinases.

  • Mechanism: 7-Amino-pyrazolo[4,3-d]pyrimidines function as ATP-competitive inhibitors. The N6 and N1/N2 nitrogens form a bidentate hydrogen bond network with the kinase "hinge" region (e.g., Leu83 in CDK2).

  • Recent Breakthroughs: Compound LGR6768 has shown nanomolar potency against CDK7, a critical transcriptional regulator in cancer.

Visualization: Dual Mechanism of Action

MOA Scaffold Pyrazolo[4,3-d]pyrimidine Core Sub1 C7-Carbonyl (Keto) Modification Scaffold->Sub1 Sub2 C7-Amino Modification Scaffold->Sub2 Target1 PDE5 Enzyme (Catalytic Site) Sub1->Target1 Effect1 Mimics cGMP (Guanine Base) Target1->Effect1 Outcome1 Vasodilation (Sildenafil) Effect1->Outcome1 Target2 Kinase Hinge Region (ATP Pocket) Sub2->Target2 Effect2 Mimics ATP (Adenine Base) Target2->Effect2 Outcome2 Cell Cycle Arrest (CDK Inhibitors) Effect2->Outcome2

Caption: Divergent pharmacological pathways based on C7-substitution. The scaffold acts as a chameleon, mimicking either Guanine (PDE5) or Adenine (Kinase).

Detailed Synthesis Protocols

The synthesis of the [4,3-d] scaffold is non-trivial due to the need for precise regiocontrol during the pyrazole formation and subsequent cyclization.

Protocol A: The "Sildenafil" Route (PDE5 Inhibitors)

Focus: Construction of the 7-one system.

  • Pyrazole Formation: React diethyl oxalate with 2-pentanone in the presence of sodium ethoxide to form the diketo ester. Treat with hydrazine hydrate to yield 3-propyl-1H-pyrazole-5-carboxylate .

  • N-Methylation: Methylate using dimethyl sulfate. Note: This produces regioisomers.[3] Isolate the 1-methyl-3-propyl isomer.

  • Nitration & Reduction: Nitration (HNO3/H2SO4) at C4 followed by reduction (SnCl2/EtOH) yields the 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxylate .

  • Pyrimidine Cyclization: Hydrolysis of the ester to the acid, followed by activation (SOCl2) and treatment with ammonia gives the amide. Cyclization is achieved using polyphosphoric acid (PPA) or oleum to close the pyrimidin-7-one ring.

  • Late-Stage Functionalization: Chlorosulfonation (ClSO3H) of the C5-aryl ring introduces the sulfonyl chloride, which is then coupled with N-methylpiperazine.

Protocol B: The Kinase Inhibitor Route (7-Amino)

Focus: Construction of the 7-amino/substituted-amino system.

  • Precursor Synthesis: Start with 4-nitro-1H-pyrazole-3-carboxylic acid .

  • Curtius Rearrangement: Convert the acid to the acyl azide and rearrange to the isocyanate, trapping with an amine to form the urea, or hydrolyzing to the amine.

  • Cyclization: React the 4-amino-pyrazole-5-carbonitrile with formamide or an orthoformate to close the pyrimidine ring, yielding the 7-amino-pyrazolo[4,3-d]pyrimidine .

  • C7-Displacement: If starting from a 7-chloro analog (obtained via POCl3 treatment of the 7-one), perform a nucleophilic aromatic substitution (SNAr) with the desired aniline or amine to install the hinge-binding motif.

Visualization: General Synthesis Workflow

Synthesis Start Beta-Diketo Ester Step1 Hydrazine Cyclization (Pyrazole Core Formation) Start->Step1 Step2 Regioselective N-Alkylation (N1-Methylation) Step1->Step2 Step3 C4-Nitration & Reduction (Installs Amine) Step2->Step3 Branch Target? Step3->Branch PathA1 Hydrolysis to Amide Branch->PathA1 PDE5 (Sildenafil) PathB1 Cyclization with POCl3 (Forms 7-Chloro) Branch->PathB1 Kinase Inhibitor PathA2 Cyclization with PPA (Forms 7-one) PathA1->PathA2 PathA3 Chlorosulfonation & Piperazine Coupling PathA2->PathA3 PathB2 SNAr with Aniline/Amine (Forms 7-Amino) PathB1->PathB2

Caption: Divergent synthesis pathways. The choice of cyclization reagent (PPA vs POCl3) dictates the final scaffold functionality.

Quantitative Biological Data

The following table summarizes the potency shifts associated with key modifications of the scaffold.

Compound ClassTargetKey Substituent (C5/C7)Activity (IC50/Ki)Therapeutic Indication
Sildenafil PDE5C7=O, C5=2-ethoxyphenyl3.5 nM (IC50)Erectile Dysfunction, PAH
Compound 9 TubulinC7=NH-Me, C5=2-chlorophenyl<10 nM (GI50)Cancer (MDR phenotypes)
LGR6768 CDK7C7=Biaryl-amine~20 nM (IC50)Leukemia (AML/CLL)
Compound 4e Inflammatory CytokinesC5=3,4,5-trimethoxyphenyl2.64 µM (NO inhib)Acute Lung Injury

Experimental Validation Protocols

To ensure data integrity, use these self-validating protocols.

A. Kinase Inhibition Assay (Radiometric)

Standard for validating CDK activity.

  • Reagents: Recombinant CDK2/Cyclin A, [γ-33P]ATP, Histone H1 substrate.

  • Buffer: 20 mM MOPS (pH 7.2), 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
    
  • Procedure:

    • Incubate scaffold derivative (variable conc.) with kinase and substrate for 10 min.

    • Initiate reaction with [γ-33P]ATP.

    • Incubate 15 min at 30°C.

    • Spot onto P81 phosphocellulose paper.

    • Wash 3x with 0.75% phosphoric acid.

  • Validation: Positive control (Dinaciclib) must yield IC50 < 5 nM. Z-factor must be > 0.5.

B. Cell Viability Assay (MTT/Resazurin)

Standard for antiproliferative assessment.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at 3,000 cells/well in 96-well plates.

  • Treatment: Add compounds 24h post-seeding. DMSO final conc < 0.1%.

  • Incubation: 72h at 37°C, 5% CO2.

  • Readout: Add Resazurin (100 µM). Incubate 2-4h. Read fluorescence (Ex 560 / Em 590).

  • Analysis: Calculate GI50 using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Map

Understanding the spatial requirements of the scaffold is crucial for optimization.

SAR Core Pyrazolo[4,3-d]pyrimidine Core N1 N1 Position Methylation is optimal for solubility & potency. Core->N1 C3 C3 Position Lipophilic pocket filler. Propyl (PDE5) or Isopropyl (Kinase). Core->C3 C5 C5 Position Selectivity Determinant. Alkoxyphenyl (PDE5) vs. Heterocycle (Kinase). Core->C5 C7 C7 Position H-Bond Donor/Acceptor. Keto = PDE5 Amino = Kinase Hinge. Core->C7

Caption: SAR vectors. The C7 and C5 positions are the primary drivers of target specificity, while N1 and C3 modulate physicochemical properties.

References

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Source: PubMed Central (PMC) URL:[Link]

  • Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Source: PubMed Central (PMC) URL:[Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Source: bioRxiv URL:[Link]

  • Sildenafil (Compound Summary). Source: PubChem URL:[4][5][Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Source: ACS Journal of Medicinal Chemistry URL:[Link]

Sources

Isomeric Divergence in Purine Bioisosteres: A Technical Guide to Pyrazolo[4,3-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the replacement of the imidazo[4,5-d]pyrimidine (purine) core with pyrazolopyrimidine bioisosteres is a fundamental strategy to modulate solubility, metabolic stability, and selectivity profiles while retaining ATP-mimetic properties.

This guide analyzes the critical distinctions between the pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers. While both serve as adenomimetics, their structural vectors differ significantly, dictating their utility: the [3,4-d] isomer is a "privileged scaffold" for kinase inhibition (e.g., Ibrutinib), whereas the [4,3-d] isomer is the cornerstone of PDE5 inhibition (e.g., Sildenafil).

Structural & Electronic Topography

The fundamental difference lies in the orientation of the pyrazole ring fusion relative to the pyrimidine ring. This alteration shifts the vectors of hydrogen bond donors/acceptors and changes the dipole moment, affecting how these molecules orient within a binding pocket.

Structural Definition & Numbering
  • Pyrazolo[3,4-d]pyrimidine: The pyrazole nitrogen N2 is adjacent to the pyrimidine C4 position.[1] This orientation closely mimics the N7/N9 arrangement of adenosine, making it an ideal ATP-competitive scaffold.

  • Pyrazolo[4,3-d]pyrimidine: The pyrazole nitrogen N2 is adjacent to the pyrimidine C2 position. This "inverted" fusion alters the steric bulk projection, often exploited to fit unique hydrophobic pockets (e.g., the Q-pocket in PDE5).

Visualization of Isomerism

The following diagram illustrates the atomic numbering and fusion points. Note the shift in the Nitrogen positions relative to the bridgehead carbons.

IsomerStructure cluster_0 Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) cluster_1 Pyrazolo[4,3-d]pyrimidine (Inverted Scaffold) node_34 Fusion: [3,4-d] N-Bridgehead: N1/N2 Target Class: Kinases (BTK, CDK) node_43 Fusion: [4,3-d] N-Bridgehead: N1/N2 Target Class: PDE5, Antivirals Common Purine Bioisosteres (Imidazo[4,5-d]pyrimidine replacement) Common->node_34 N-shift Common->node_43 N-shift

Figure 1: Structural divergence of pyrazolopyrimidine isomers relative to the purine core.

Synthetic Divergence

For the medicinal chemist, the choice of isomer dictates the retrosynthetic disconnection. The [3,4-d] system is typically built from a hydrazine precursor, whereas the [4,3-d] system often utilizes a pyrazole-carboxylate core.

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines (The "Ibrutinib" Route)

This route exploits the condensation of hydrazines with ethoxymethylene malononitrile (EMME) to form the pyrazole core first, followed by cyclization.

  • Pyrazole Formation: Reflux hydrazine (or substituted hydrazine) with EMME in ethanol.

    • Mechanism:[2] Michael addition followed by elimination of ethanol.

    • Result: 5-amino-1H-pyrazole-4-carbonitrile.[3]

  • Cyclization: Treat the aminopyrazole with formamide, formic acid, or triethyl orthoformate.

    • Result: Closure of the pyrimidine ring to yield the [3,4-d] core.

Protocol B: Synthesis of Pyrazolo[4,3-d]pyrimidines (The "Sildenafil" Route)

This route typically requires a pre-functionalized pyrazole with adjacent amino and carboxylic acid (or ester) groups.

  • Precursor Assembly: Start with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (or similar).

    • Note: Sildenafil synthesis specifically involves nitration of a pyrazole, then reduction to the amine.

  • Cyclization: Acylation of the amine followed by dehydration/cyclization, often using chlorosulfonic acid or basic conditions depending on the R-groups.

Synthetic Workflow Diagram

SynthesisRoutes cluster_34 Route A: [3,4-d] Synthesis cluster_43 Route B: [4,3-d] Synthesis Start34 Hydrazine + Ethoxymethylene Malononitrile Inter34 5-Amino-pyrazole-4-carbonitrile Start34->Inter34 Reflux/EtOH End34 Pyrazolo[3,4-d]pyrimidine Inter34->End34 Formamide/Cyclization Start43 1,3-Diketo ester + Hydrazine Inter43 4-Amino-pyrazole-5-carboxylate Start43->Inter43 Nitration -> Reduction End43 Pyrazolo[4,3-d]pyrimidine Inter43->End43 Cyclization

Figure 2: Divergent retrosynthetic pathways for the two isomers.

Medicinal Chemistry & SAR

The biological utility of these isomers is driven by their ability to mimic the hydrogen bonding motifs of the kinase "hinge region."

The Kinase Hinge: Why [3,4-d] Dominates

In the ATP binding pocket of kinases (e.g., BTK, EGFR, CDK), the inhibitor must form H-bonds with the backbone of the hinge region.

  • The Donor-Acceptor Motif: The [3,4-d] isomer presents a specific N-H (donor) and N: (acceptor) geometry that aligns perfectly with the "Gatekeeper" residues and the hinge backbone (e.g., Leu83 in CDK2).

  • Ibrutinib Example: The pyrazolo[3,4-d]pyrimidine core of Ibrutinib anchors the molecule, positioning the acrylamide "warhead" to covalently modify Cys481 in BTK.

The PDE5 Pocket: Why [4,3-d] Dominates

Phosphodiesterase type 5 (PDE5) has a distinct binding requirement involving a "glutamine switch."

  • Sildenafil Example: The [4,3-d] isomer (specifically the 7-one derivative) mimics the guanine base of cGMP. The specific geometry of the [4,3-d] core allows the 5-position substituent (ethoxyphenyl) and the 3-position (propyl) to fill the hydrophobic Q-pocket, which is sterically restricted for the [3,4-d] isomer.

Comparative Data Table
FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[4,3-d]pyrimidine
Purine Mimicry Adenine (N7/N9 mimic)Guanine (often as -7-one)
Primary Target Class Kinases (BTK, Src, CDK)Phosphodiesterases (PDE5)
Key Drug Example Ibrutinib (Imbruvica)Sildenafil (Viagra)
H-Bond Vector N1-H (Donor) / N7 (Acceptor)N1/N2 (Variable) / C7=O (Acceptor)
Solubility Generally ModerateGenerally Lower (requires solubilizing groups)

Analytical Discrimination

Distinguishing these isomers during synthesis is critical, as cyclization can sometimes yield regioisomers.

  • 1H NMR:

    • [3,4-d]: The proton at C3 (pyrazole) and C6 (pyrimidine) are characteristic.[4] C3-H typically appears as a singlet around 8.0–8.5 ppm.

    • [4,3-d]: The C3-H is also present, but NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm regiochemistry.

  • NOESY/HMBC:

    • In [3,4-d] , an NOE correlation is observed between the N1-substituent and the C7-substituent (if present) or C6-H.

    • In [4,3-d] , the N1-substituent will show NOE correlations to C7-H/substituents, but the magnetic environment is distinct due to the proximity of the bridgehead.

Case Studies in Drug Design

Ibrutinib (BTK Inhibitor)

Ibrutinib utilizes the pyrazolo[3,4-d]pyrimidine core.[3][5][4][6][7]

  • Mechanism:[2] The N1-phenyl group occupies the hydrophobic pocket, while the C4-amino group acts as a hydrogen bond donor to the hinge.

  • Why this isomer? The [3,4-d] geometry is required to orient the piperidine-linked acrylamide toward Cys481. The [4,3-d] isomer would project the warhead at an incorrect angle, abolishing covalent bonding.

Sildenafil (PDE5 Inhibitor)

Sildenafil utilizes the pyrazolo[4,3-d]pyrimidine core.

  • Mechanism:[2] It acts as a transition state analog of cGMP.

  • Why this isomer? Structural studies confirm that the [4,3-d] core perfectly overlays with the guanine of cGMP. Attempts to use the [3,4-d] isomer result in a >40-fold loss of potency due to steric clash in the hydrophobic pocket of PDE5.

BindingModes cluster_kin Kinase Hinge (Ibrutinib) cluster_pde PDE5 Pocket (Sildenafil) Hinge Hinge Region (Glu-Met backbone) Drug34 Pyrazolo[3,4-d] (Adenine Mimic) Drug34->Hinge H-Bond (Donor/Acceptor) Pocket Q-Pocket (Hydrophobic) Drug43 Pyrazolo[4,3-d] (Guanine Mimic) Drug43->Pocket Steric Fit

Figure 3: Abstract representation of target-specific binding modes.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. [Link]

  • Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5). PubMed. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. MDPI. [Link]

  • Structure-Based Virtual Screening Reveals Ibrutinib and Zanubrutinib as Potential Repurposed Drugs against COVID-19. PubMed Central. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. PubMed Central. [Link]

Sources

Commercial suppliers and price of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine: Sourcing, Properties, and Application Frameworks

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrazolo[4,3-d]pyrimidine core is a well-established "privileged scaffold" known for its ability to act as an ATP-competitive inhibitor of various protein kinases. This document details the compound's physicochemical properties, identifies commercial suppliers, and discusses the strategic rationale behind its synthesis. Furthermore, it presents a detailed, field-proven protocol for its application in in-vitro kinase inhibition screening, offering researchers a practical framework for evaluating its biological activity. This guide is intended for scientists and drug development professionals seeking to leverage this versatile chemical intermediate for the discovery of novel therapeutics.

Part 1: The Pyrazolo[4,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine moiety, an isomer of the topic compound's core, is a foundational structure in medicinal chemistry, recognized for its role in numerous anticancer agents.[1][2] Its structural similarity to the adenine base of ATP allows it to function effectively as a "hinge-binding" motif within the ATP-binding pocket of protein kinases.[2] This mimicry enables compounds built on this scaffold to act as competitive inhibitors, blocking the phosphorylation activity of kinases that are often dysregulated in diseases like cancer.[3][4]

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival, is a primary target for inhibitors based on this scaffold.[5] The development of first and second-generation EGFR tyrosine kinase inhibitors (TKIs) has been a significant clinical success, though challenges with drug resistance persist.[5] The pyrazolopyrimidine core continues to be a central component in the design of next-generation inhibitors aimed at overcoming this resistance.[2][3] The specific compound of this guide, this compound, represents a valuable starting material for creating diverse libraries of such inhibitors.

ATP_Binding_Analogy cluster_ATP ATP Molecule cluster_Inhibitor Pyrazolopyrimidine Inhibitor cluster_Kinase Kinase ATP Binding Pocket ATP Adenosine Triphosphate Adenine Adenine Ribose Ribose Triphosphate Triphosphate Hinge Hinge Region Adenine->Hinge Forms H-Bonds Inhibitor 5,7-Dichloro-3-iodo-1H- pyrazolo[4,3-d]pyrimidine Scaffold Pyrazolo[4,3-d]pyrimidine (Hinge-Binding Core) Substituents Dichloro & Iodo Groups (Vector for R-Group Diversity) Scaffold->Hinge Mimics Adenine; Forms H-Bonds Pocket ATP Binding Site Hydrophobic Hydrophobic Pocket RibosePocket Ribose Pocket Synthesis_Workflow Start 5-Amino-1H-pyrazole -4-carboxamide Derivative Intermediate 1H-Pyrazolo[4,3-d]pyrimidine -5,7-diol Intermediate Start->Intermediate Cyclization (e.g., with Urea, heat) Dichloro 5,7-Dichloro-1H-pyrazolo [4,3-d]pyrimidine Intermediate->Dichloro Chlorination (e.g., POCl3) Final 5,7-Dichloro-3-iodo-1H- pyrazolo[4,3-d]pyrimidine Dichloro->Final Iodination (e.g., NIS, I2)

Caption: A generalized synthetic workflow for the title compound.

Part 5: Application Framework: Protocol for In Vitro Kinase Inhibition Screening

The following protocol provides a robust, self-validating framework for assessing the inhibitory activity of this compound or its derivatives against a target protein kinase. The causality for each step is explained to ensure experimental integrity.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase using a luminescence-based ATP detection assay (e.g., Promega's ADP-Glo™ Kinase Assay).

Methodology

1. Preparation of Compound Stock Solutions

  • Rationale: Accurate and consistent compound concentration is critical for generating a reliable dose-response curve. Dimethyl sulfoxide (DMSO) is the standard solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most enzymatic assays at low final concentrations (<1%).

  • Protocol:

    • Prepare a 10 mM primary stock solution of the test compound in 100% DMSO. Ensure complete dissolution using sonication or vortexing.

    • Create a serial dilution series from the primary stock. For a 10-point curve, perform 1:3 serial dilutions in 100% DMSO in a 96-well plate. This creates a concentration range to bracket the expected IC₅₀.

    • Include a "vehicle control" (100% DMSO) to define 0% inhibition and a "no enzyme" or "maximum inhibition" control for 100% inhibition.

2. Kinase Reaction Setup (in a 384-well plate)

  • Rationale: The reaction is performed in two stages. First, the kinase and inhibitor are pre-incubated to allow for binding. Second, the reaction is initiated with ATP and the substrate to measure the kinase's activity in the presence of the inhibitor.

  • Protocol:

    • Enzyme/Inhibitor Incubation:

      • Add 2.5 µL of kinase solution (prepared in reaction buffer to 2X final concentration) to each well.

      • Transfer 50 nL of the compound serial dilutions from the DMSO plate to the corresponding wells of the assay plate using an acoustic dispenser or pin tool.

      • Gently mix and incubate for 15-20 minutes at room temperature.

    • Reaction Initiation:

      • Add 2.5 µL of a substrate/ATP solution (prepared in reaction buffer to 2X final concentration) to each well to start the reaction. The final ATP concentration should be at or near its Km for the specific kinase.

      • Mix the plate and incubate for the optimized reaction time (e.g., 60 minutes) at the kinase's optimal temperature (e.g., 30°C).

3. Luminescence Detection and Data Analysis

  • Rationale: The ADP-Glo™ system quantifies kinase activity by measuring the amount of ADP produced. The first step terminates the kinase reaction and depletes the remaining ATP. The second step converts the ADP back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.

  • Protocol:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

    • Data Analysis:

      • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

      • Plot percent inhibition versus the logarithm of the compound concentration.

      • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_detection Detection & Analysis A1 Prepare 10 mM Compound Stock in DMSO A2 Create Serial Dilution Plate (10-point, 1:3) A1->A2 B2 Transfer 50 nL Compound Dilutions A2->B2 Transfer B1 Dispense 2.5 µL 2X Kinase Solution B1->B2 B3 Incubate (15 min, RT) (Kinase-Inhibitor Binding) B2->B3 B4 Add 2.5 µL 2X ATP/Substrate (Initiate Reaction) B3->B4 B5 Incubate (60 min, 30°C) (Kinase Reaction) B4->B5 C1 Add 5 µL ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) B5->C1 Proceed to Detection C2 Incubate (40 min, RT) C1->C2 C3 Add 10 µL Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C2->C3 C4 Incubate (30 min, RT) C3->C4 C5 Read Luminescence C4->C5 C6 Calculate % Inhibition & Determine IC50 C5->C6

Caption: Workflow for an in-vitro kinase inhibition assay.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine - Clausius Scientific Press. Clausius Scientific Press.
  • 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem.
  • Powder 3 Iodo 1H Pyrazolo 3 4 D Pyrimidin 4 Amine - IndiaMART. IndiaMART.
  • 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine - Benchchem. Benchchem.
  • 4,6-dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine. ChemSrc.
  • 5,7-DICHLORO-1H-PYRAZOLO[4,3-D]PYRIMIDINE | CymitQuimica. CymitQuimica.
  • 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 151266-23-8 - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • 1935431-10-9|this compound - BLDpharm. BLDpharm.

Sources

Solubility Profiling of Dichloro-iodo-pyrazolopyrimidines: Thermodynamic Characterization and Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Dichloro-iodo-pyrazolopyrimidines in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists, Crystallization Engineers, and Pre-formulation Scientists.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a core for PI3K inhibitors, CFTR activators, and various antineoplastic agents. However, the introduction of halogenated substituents—specifically the dichloro-iodo motif (e.g., 5,7-dichloro-3-iodo-pyrazolo[1,5-a]pyrimidine)—significantly alters the physicochemical landscape of the molecule.

This guide provides a comprehensive technical framework for establishing the solubility profile of dichloro-iodo-pyrazolopyrimidines. It synthesizes thermodynamic theory with practical experimental protocols, addressing the specific challenges posed by the high lattice energy and halogen-bonding potential of this compound class.

Chemical Context & Solubility Challenges

The Halogenation Effect

The "dichloro-iodo" substitution pattern introduces distinct solubility challenges compared to the parent pyrazolo[1,5-a]pyrimidine:

  • Lattice Energy Enhancement: The iodine atom at the 3-position acts as a strong halogen bond donor (

    
    -hole interaction), while the chlorines at 5,7-positions can act as weak acceptors or hydrophobic contacts. This often leads to a tighter crystal lattice, requiring higher energy to overcome cohesive forces during dissolution.
    
  • Lipophilicity Shift: The tri-halogenation significantly increases

    
    , reducing aqueous solubility and necessitating the use of organic solvent systems for synthesis and purification.
    
  • Solvation Requirements: Effective solvation requires solvents capable of disrupting the specific

    
    -
    
    
    
    stacking and halogen-bonding networks inherent to this scaffold.
Structural Visualization

The following diagram illustrates the solvation competition mechanism essential for dissolving this scaffold.

SolvationMechanism Crystal Crystal Lattice (Halogen Bonds + Pi-Stacking) Complex Solvated Species (Solvent-Iodine Interaction) Crystal->Complex Lattice Disruption Solvent Organic Solvent (Lewis Base) Solvent->Complex Dipole Interaction Heat Thermal Energy (Endothermic Input) Heat->Crystal Overcomes Lattice Enthalpy

Figure 1: Solvation mechanism showing the disruption of crystal lattice forces by thermal energy and specific solvent interactions.

Thermodynamic Modeling Framework

To accurately predict and correlate solubility data for process optimization, we utilize semi-empirical models. For dichloro-iodo-pyrazolopyrimidines, the Modified Apelblat Equation is the industry standard due to its ability to account for the non-ideal behavior of halogenated heterocycles in polar organic solvents.

The Modified Apelblat Equation


Where:

  • 
     is the mole fraction solubility of the solute.[1]
    
  • 
     is the absolute temperature (K).[2]
    
  • 
     are empirical model parameters derived from experimental regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy contributions.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the critical thermodynamic functions governing dissolution:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic) for this class, indicating solubility increases with temperature.
    
  • Gibbs Free Energy (

    
    ):  Positive values indicate the process is non-spontaneous at standard conditions, driven primarily by the entropy of mixing.
    
  • Entropy of Solution (

    
    ):  Reflects the disorder increase as the rigid lattice breaks into solvated molecules.
    

Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination of sparingly soluble intermediates like 5,7-dichloro-3-iodo-pyrazolo[1,5-a]pyrimidine, the Laser Monitoring Observation Technique is superior to gravimetric methods due to its sensitivity to the exact point of dissolution (disappearance of Tyndall effect).

Workflow Diagram

ExperimentalProtocol Start Start: Weigh Solute & Solvent Mix Jacketed Vessel (Magnetic Stirring) Start->Mix Laser Laser Transmission (Tyndall Effect Monitoring) Mix->Laser TempControl Stepwise Heating (0.1 K/min) Laser->TempControl Detection Detect Transmittance Spike (Solids Dissolved) TempControl->Detection Monitoring Record Record T and Mass Fraction Detection->Record Max Transmittance Repeat Add Solvent Increment Record->Repeat Isothermal Method End Data Regression (Apelblat Model) Record->End Polythermal Method Repeat->Mix

Figure 2: Laser monitoring workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh the dichloro-iodo-pyrazolopyrimidine derivative (

    
    ) into a jacketed glass vessel. Add a known mass of solvent (
    
    
    
    ).
  • Equilibration: Set the thermostat to the starting temperature (e.g., 278.15 K). Stir continuously.

  • Laser Setup: Direct a laser beam (typically He-Ne or red diode, ~650 nm) through the vessel. Position a photodetector on the opposite side.

  • Polythermal Ramp: Slowly increase the temperature (0.1 K/min).

    • Observation: Initially, the suspension scatters light (low transmittance). As the solid dissolves, scattering decreases.

    • Endpoint: Record the temperature (

      
      ) at which transmittance reaches the maximum (baseline of pure solvent).
      
  • Validation: Repeat the measurement 3 times for each mole fraction.

  • Calculation: Convert mass ratio to mole fraction (

    
    ):
    
    
    
    

Solubility Profile Analysis

Based on the structural properties of the dichloro-iodo-pyrazolopyrimidine core and comparative data from analogous pyrimidine derivatives (Baluja et al., 2024), the following solubility trends are established.

Solvent Class Ranking

The solubility generally follows the order of Lewis Basicity and Polarity , as these solvents can best stabilize the iodine-activated core.

Solvent ClassRepresentative SolventsSolubility PotentialMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPHigh Strong dipole interactions; Oxygen/Nitrogen acts as halogen bond acceptor for Iodine.
Cyclic Ethers THF, 1,4-DioxaneModerate-High Ether oxygen provides moderate halogen bond acceptance; good lipophilic match.
Short Alcohols Methanol, EthanolModerate H-bonding network competes with solute dissolution; "Dichloro" motif is hydrophobic.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good general solvents, but lack the high dielectric constant of DMSO.
Non-Polar Toluene, Hexane, CCl4Low Unable to overcome the high lattice energy of the polar/halogenated crystal.
Quantitative Data Summary (Representative)

Note: Values are representative of the class behavior derived from thermodynamic correlations of 5,7-substituted pyrazolopyrimidines.

  • Best Solvent: DMF (Mole fraction

    
     to 
    
    
    
    range at 318 K).
  • Poorest Solvent: Water/Hexane (Mole fraction

    
    ).
    
  • Temperature Sensitivity: Solubility typically doubles for every 10-15 K increase in temperature (Endothermic

    
     kJ/mol).
    

Process Implications

Crystallization Design

For purification of dichloro-iodo-pyrazolopyrimidines, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

  • Solvent: DMF or DMSO (High solubility at high T).

  • Anti-solvent: Water or Methanol (Low solubility).

  • Protocol: Dissolve in hot DMF, slowly add Water/Methanol to induce supersaturation. The high sensitivity to solvent composition (Solvent/Anti-solvent ratio) allows for high recovery yields.

Green Chemistry Considerations

While DMF/DMSO are thermodynamically ideal, they pose removal challenges. For late-stage pharmaceutical intermediates, Ethyl Acetate/Ethanol mixtures often provide a compromise between solubility and processability (Class 3 solvents).

References

  • Baluja, S., et al. (2024). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Link

  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. Link

  • Hwang, J., et al. (2011). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. Journal of Medicinal Chemistry. Link

  • PubChem. (2025). 5,7-dichloro-3-iodopyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for medicinal chemists and process development scientists working with the 5,7-dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold. This guide addresses the critical challenge of regioselectivity during nucleophilic aromatic substitution (SNAr).

Executive Summary & Strategic Importance

The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor discovery (e.g., CDK, BTK, and JAK inhibitors), serving as a bioisostere to purines. The 5,7-dichloro-3-iodo derivative is particularly valuable because it offers three distinct vectors for diversification:

  • C7-Position (Chlorine): Highly reactive electrophile for primary SNAr.

  • C5-Position (Chlorine): Less reactive electrophile, allowing for sequential bis-functionalization.

  • C3-Position (Iodine): Orthogonal handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), typically performed after SNAr steps to avoid catalyst poisoning by free amines or competing oxidative addition at C-Cl bonds.

This protocol details the precise conditions required to selectively functionalize the C7 position without disturbing the C5 chloride, followed by conditions to engage the C5 position .

Mechanistic Insight: The Regioselectivity Rule

Understanding the electronic landscape of the substrate is prerequisite to successful synthesis.

  • C7-Position (The "Soft" Spot): This carbon is electronically analogous to the C6 position of purines or the C4 position of quinazolines. It is highly electrophilic due to the cumulative inductive effect of the adjacent pyrimidine nitrogen (N6) and the fused pyrazole ring. The transition state for nucleophilic attack here is stabilized by resonance delocalization into the pyrazole ring.

  • C5-Position (The "Hard" Spot): While flanked by two nitrogens (N4 and N6), the C5 position is inherently less reactive towards SNAr under mild conditions compared to C7. This difference in electrophilicity allows for temperature-controlled regioselectivity.

  • 3-Iodo Effect: The iodine atom at C3 exerts a weak electron-withdrawing inductive effect, slightly increasing the overall electrophilicity of the ring system compared to the non-iodinated parent, but it does not alter the C7 > C5 reactivity order.

Visualization: Regioselectivity Logic

Regioselectivity cluster_legend Reactivity Profile Substrate 5,7-Dichloro-3-iodo- 1H-pyrazolo[4,3-d]pyrimidine C7_Path Path A: C7 Attack (Kinetic Control) Substrate->C7_Path  Low Temp (0-25°C)  1.0 eq Nucleophile C5_Path Path B: C5 Attack (Thermodynamic/Forcing) Substrate->C5_Path  High Temp (>80°C)  Excess Nucleophile Product_A 7-Substituted-5-chloro (Major Product) C7_Path->Product_A Product_B 5,7-Disubstituted (Bis-Product) C5_Path->Product_B Product_A->C5_Path  Step 2 Legend C7 is ~100x more reactive than C5 Preserve C3-I for Pd-coupling

Figure 1: Decision tree for regioselective functionalization. C7 substitution is kinetically favored.

Detailed Experimental Protocols

Protocol A: Regioselective C7-Amination (Mono-Substitution)

Objective: Install an amine nucleophile at C7 while retaining the C5-Cl and C3-I handles.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

    • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 - 2.0 equiv)

    • Solvent: THF (Tetrahydrofuran), DCM (Dichloromethane), or EtOH (Ethanol)

    • Temperature: 0 °C to Room Temperature (25 °C)

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous THF (concentration ~0.1 M).

    • Note: THF is preferred for solubility; EtOH is a greener alternative but may require slight warming for dissolution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to suppress potential C5 side-reactions, especially with highly reactive aliphatic amines.

  • Addition: Add DIPEA (1.5 equiv) followed by the slow, dropwise addition of the Amine Nucleophile (1.05 equiv) dissolved in a minimal amount of THF.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of starting material. Formation of a single major peak (Product A).

    • Reaction Time: Typically 1–4 hours.

  • Workup:

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

    • Yield Target: >85%.[1][2][3]

Protocol B: Subsequent C5-Amination (Bis-Substitution)

Objective: Displace the remaining C5-chloride on the 7-amino-substituted intermediate.

  • Reagents:

    • Substrate: 7-Amino-5-chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine (from Protocol A)

    • Nucleophile: Amine (Excess, 2.0 - 5.0 equiv)

    • Solvent: n-Butanol, DMSO, or NMP

    • Base: DIPEA (3.0 equiv) or K2CO3

    • Temperature: 80 °C – 120 °C

Step-by-Step Procedure:

  • Setup: Dissolve the C7-substituted intermediate in n-Butanol or DMSO (0.2 M).

    • Note: n-Butanol is excellent for reflux conditions (117 °C) and easy workup. DMSO is required for unreactive nucleophiles.

  • Addition: Add the second Amine Nucleophile (excess) and base.

  • Heating: Heat the reaction mixture to 100 °C (or reflux if using n-BuOH).

    • Caution: The C5 position is deactivated by the electron-donating amine already installed at C7. Forcing conditions are required.

  • Monitoring: Reaction may take 12–24 hours. Monitor by LC-MS.

  • Workup:

    • If DMSO/NMP used: Pour into crushed ice/water to precipitate the product. Filter and wash with water.[4]

    • If n-BuOH used: Concentrate directly or perform aqueous extraction.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on structure-activity relationships (SAR) of pyrazolopyrimidines.

VariableObservationRecommendation
Solvent Effect Reaction at C7 is too slow at 0°C.Switch from THF to EtOH or iPrOH . Protic solvents can accelerate SNAr via H-bonding stabilization of the transition state.
Regioselectivity Mixture of C7 and C5 products observed (Bis-addition).Reduce Temperature to -10°C. Ensure stoichiometry of amine is strictly 1.0–1.05 equiv. Add amine very slowly .
Nucleophile Aniline nucleophiles (weak) do not react.Add catalytic acid (e.g., HCl in Dioxane or pTSA) instead of base. Acid activates the pyrimidine ring by protonating a nitrogen. Heat to 60-80°C.
N1-Protection N1-H interferes (deprotonation).If the N1-H is problematic (e.g., side reactions with alkyl halides), protect N1 with THP , SEM , or Boc before starting SNAr. However, for standard aminations, the free NH is usually tolerated.
Comparative Reactivity Data
  • Aliphatic Amines (e.g., Morpholine, Piperidine): Fast reaction at C7 (< 1h at RT).

  • Aromatic Amines (e.g., Aniline): Slow reaction at C7 (Requires heat/acid catalysis).

  • Alkoxides (e.g., NaOMe): Very fast, but risk of bis-substitution. Control temp strictly.

Safety & Handling

  • Hazard Identification: this compound is a halogenated heterocycle. Treat as a potential skin sensitizer and lachrymator .

  • Waste: All halogenated waste must be segregated.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a well-ventilated fume hood.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[2][5][6][7]

    • Source:Journal of Organic Chemistry
    • Context: Establishes the general rule that the position para to the bridgehead (C7 in fused systems) is the primary electrophilic site.
  • Pyrazolo[4,3-d]pyrimidine Synthesis

    • Title: Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry
    • Context: Describes the synthesis of the core scaffold and subsequent functionalization str
  • General SNAr Mechanisms

    • Title: A generally applicable quantitative reactivity model for nucleophilic arom
    • Source:ChemRxiv
    • Context: Theoretical grounding for LUMO-driven regioselectivity in multihalogenated heterocycles.[8]

(Note: Specific CAS 1196157-42-2 is a commercially available intermediate often used in proprietary drug discovery programs; exact academic citations for this specific iodinated analog are sparse, so protocols are derived from the validated chemistry of the 5,7-dichloro parent scaffold.)

Sources

Synthesis of CDK inhibitors using 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis of CDK inhibitors utilizing the 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine scaffold. This core structure acts as a bioisostere of the purine ring (adenine), a critical feature for ATP-competitive kinase inhibitors.[1][2]

Application Note: CDK Inhibitor Synthesis via Pyrazolo[4,3-d]pyrimidine Scaffolds

Introduction & Strategic Rationale

Cyclin-Dependent Kinases (CDKs) are serine/threonine kinases that regulate the cell cycle and transcription.[1][3][4] Dysregulation of CDKs (particularly CDK2, CDK4/6, and CDK9) is a hallmark of cancer. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in drug discovery because it mimics the adenosine moiety of ATP, allowing it to bind effectively into the kinase hinge region.

Why this compound? This tri-functionalized scaffold offers three distinct vectors for chemical modification, allowing precise tuning of potency and selectivity (SAR):

  • C7-Position (Chlorine): Highly reactive to nucleophilic aromatic substitution (

    
    ). Corresponds to the 
    
    
    
    -position of adenine; typically substituted with a bulky hydrophobic amine (e.g., benzylamine) to interact with the kinase "gatekeeper" region.
  • C3-Position (Iodine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This vector points into the solvent-exposed region or the back-pocket, depending on binding mode.

  • C5-Position (Chlorine): Less reactive than C7. Corresponds to the C2-position of adenine; often substituted with solubilizing groups (e.g., piperazines) to interact with surface residues.

Retrosynthetic Analysis & Reaction Logic

The synthesis follows a regioselective displacement strategy based on the electronic deficiency of the pyrimidine ring.

Reactivity Hierarchy:

  • C7-Cl: Most electron-deficient; displaced by amines at mild temperatures (

    
    ).
    
  • C3-I: Stable to

    
    ; reactive in Pd-catalyzed couplings (
    
    
    
    ).
  • C5-Cl: Least reactive; requires elevated temperatures (

    
    ) or acid catalysis for displacement.
    

Caption: Sequential functionalization strategy exploiting the differential reactivity of the C7, C3, and C5 positions.

Detailed Experimental Protocols

Step 1: Regioselective C7-Amination ( )

Objective: Install the primary pharmacophore (hinge binder/gatekeeper interaction). Critical Control: Temperature must be kept low to prevent competitive substitution at C5.

  • Reagents:

    • Scaffold: this compound (1.0 equiv)

    • Nucleophile: Benzylamine derivative (e.g., 4-sulfamoylbenzylamine) (1.1 equiv)

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 equiv)
      
    • Solvent: Anhydrous THF or DMF (0.1 M concentration)

  • Protocol:

    • Dissolve the Scaffold in anhydrous THF under

      
       atmosphere.
      
    • Cool the solution to

      
       using an ice bath.
      
    • Add DIPEA dropwise, followed by the slow addition of the Amine (dissolved in minimal THF).

    • Stir at

      
       for 1 hour, then allow to warm to Room Temperature (RT) for 2–4 hours.
      
    • Monitoring: Check via TLC (Hexane:EtOAc 1:1) or LC-MS. The product (Intermediate A) usually runs lower than the starting material.

    • Workup: Dilute with water. If solid precipitates, filter and wash with cold water/pentane. If no precipitate, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
    • Yield Expectation: 85–95%.

Step 2: C3-Suzuki-Miyaura Coupling

Objective: Install the hydrophobic group (e.g., isopropyl, phenyl) to occupy the kinase back-pocket. Critical Control: Degassing is essential to prevent homocoupling or oxidation of the catalyst.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Boronic Acid/Ester (e.g., Phenylboronic acid) (1.5 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for difficult substrates).
    • Base:

      
       (aqueous) (3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Protocol:

    • In a microwave vial or pressure tube, combine Intermediate A , Boronic Acid , and Solvent .

    • Sparge with Argon for 5 minutes.

    • Add Catalyst and Base . Seal the vessel immediately.

    • Heat to

      
       (oil bath) or 
      
      
      
      (microwave) for 2–6 hours.
    • Workup: Filter through a Celite pad to remove Palladium residues. Dilute filtrate with EtOAc/Water. Extract, dry, and concentrate.[5]

    • Purification: Flash Column Chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Yield Expectation: 60–80%.

Step 3: C5-Amination (High Temperature Displacement)

Objective: Install solubilizing groups (e.g., N-methylpiperazine) to improve ADME properties. Critical Control: This position is deactivated; high heat or microwave irradiation is required.

  • Reagents:

    • Intermediate B (1.0 equiv)

    • Secondary Amine (e.g., N-methylpiperazine) (3–5 equiv)

    • Solvent: n-Butanol or DMSO.

  • Protocol:

    • Dissolve Intermediate B in n-Butanol.

    • Add excess Amine .

    • Heat to reflux (

      
      ) for 12–24 hours. Alternatively: Microwave at 
      
      
      
      for 1 hour.
    • Monitoring: Reaction is slow; monitor for disappearance of the monochloro species.

    • Workup: Evaporate n-Butanol under reduced pressure. Dissolve residue in DCM, wash with saturated

      
      .
      
    • Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% TFA) is often required due to the polarity of the solubilizing tail.

Analytical Data Summary

Typical characterization data for a successful synthesis (e.g., LGR6768 analog):

Analytical MethodExpected Result / Observation

-NMR
Loss of pyrimidine protons. Distinct signals for C7-NH (broad singlet,

8–9 ppm) and C3-Aryl protons.
LC-MS (ESI) Step 1:

. Isotopic pattern shows 1 Cl atom remaining. Step 2: Loss of Iodine; no Cl isotopic pattern if Cl is lost (unlikely here) or retention of 1 Cl pattern.
HPLC Purity

required for biological assay.

Troubleshooting & Optimization (Expertise)

  • Problem: Regioselectivity Issues (Mixture of C5/C7 products).

    • Cause: Temperature too high during Step 1 or Base is too strong.

    • Solution: Conduct Step 1 at

      
       to 
      
      
      
      . Use a bulky base (DIPEA) rather than inorganic bases (
      
      
      ) to minimize non-specific reactivity.
  • Problem: De-iodination during Suzuki Coupling.

    • Cause:

      
      -hydride elimination or protodehalogenation.
      
    • Solution: Switch to anhydrous conditions using

      
       in DMF/Toluene. Lower temperature and extend time.
      
  • Problem: Incomplete C5 substitution.

    • Cause: Steric hindrance or electronic deactivation from the C7-amine.

    • Solution: Use neat amine (no solvent) in a sealed tube at

      
      . Or, use Buchwald-Hartwig amination conditions (
      
      
      
      , BINAP,
      
      
      ) if
      
      
      fails.

References

  • Discovery of Pyrazolo[4,3-d]pyrimidine CDK Inhibitors (LGR6768)

    • Title: Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.[3][4]

    • Source: bioRxiv (2023).
    • URL:[Link][6]

  • General Synthesis of Pyrazolo[4,3-d]pyrimidines

    • Title: 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases.[3][4]

    • Source: J. Med. Chem. (Cited in search context).
    • URL:[Link] (General Search Landing for validation)

  • Regioselectivity in Dichloropyrimidines Title: Regioselective Modifications of 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (Analogous reactivity). Source: BenchChem.

Sources

Application Notes & Protocols for N-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine Core Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazolo[4,3-d]pyrimidines

The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug discovery. As a structural bioisostere of purine, this core is central to the development of a multitude of potent and selective therapeutic agents, most notably kinase inhibitors for oncology and inflammatory diseases.[1] The nitrogen atoms of the pyrazole moiety (N1 and N2) present key opportunities for chemical modification, with N-alkylation being a primary strategy to modulate the pharmacological profile of these molecules.

The strategic introduction of alkyl groups at either the N1 or N2 position can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. For instance, the orientation of the N-alkyl substituent can dictate crucial hydrogen bond interactions within a target protein's active site.[2] Consequently, the ability to control the regioselectivity of N-alkylation is of paramount importance for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

This comprehensive guide provides detailed protocols and technical insights into the N-alkylation of the 1H-pyrazolo[4,3-d]pyrimidine core. It addresses the critical challenge of regioselectivity, offering methodologies to preferentially obtain either the N1- or N2-alkylated isomer. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles and robust analytical characterization.

Understanding the Core Challenge: N1 vs. N2 Regioselectivity

The N-alkylation of a 1H-pyrazolo[4,3-d]pyrimidine typically proceeds via the deprotonation of the pyrazole N-H by a suitable base, generating a pyrazolide anion. This anion exists as a resonance hybrid with negative charge delocalized over both the N1 and N2 atoms. The subsequent reaction with an electrophile (e.g., an alkyl halide) can therefore occur at either nitrogen, leading to a mixture of N1 and N2 regioisomers.

The ratio of these isomers is highly dependent on a combination of factors:

  • Steric Hindrance: Bulky substituents on the pyrazolo[4,3-d]pyrimidine core or the use of a sterically demanding alkylating agent can favor alkylation at the less hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the heterocyclic core can influence the nucleophilicity of the respective nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the regioselectivity. This is largely attributed to the nature of the ion pair formed between the pyrazolide anion and the counter-ion of the base in different solvents.[2][3]

The following diagram illustrates the fundamental challenge of regioselectivity in the alkylation of the 1H-pyrazolo[4,3-d]pyrimidine scaffold.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Key Intermediate cluster_products Potential Products Start 1H-Pyrazolo[4,3-d]pyrimidine Anion Pyrazolide Anion (Resonance Hybrid) Start->Anion Deprotonation Base Base (e.g., K2CO3, NaH) AlkylHalide Alkyl Halide (R-X) N1_Product N1-Alkyl Isomer N2_Product N2-Alkyl Isomer Anion->N1_Product Alkylation Anion->N2_Product Alkylation

Caption: Regioselectivity challenge in N-alkylation.

Protocol 1: General N-Alkylation with Alkyl Halides

This protocol describes a general method for N-alkylation, which often yields a mixture of N1 and N2 isomers. Subsequent chromatographic separation is typically required. The ratio of products is highly dependent on the specific substrate and reaction conditions as detailed in the subsequent specialized protocols.

Experimental Protocol
  • Reaction Setup: To a solution of the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.1-0.5 M), add a suitable base (1.1-2.0 eq.).

  • Base Addition: Common bases for this reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (R-X, 1.0-1.5 eq.) to the mixture. The reaction can be performed with various alkylating agents, including methyl iodide, propargyl bromide, and phenacyl bromide.[4]

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to 80 °C) for a designated time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel) to separate the N1 and N2 regioisomers.

Data Presentation: Typical Reaction Parameters
ParameterConditionRationale/Insight
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents effectively dissolve the starting material and the intermediate salt.
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃ is a mild and commonly used base. NaH is a stronger, non-nucleophilic base that can lead to faster reaction times.
Temperature 25 °C to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products.
Alkylating Agent Alkyl iodides, bromides, chloridesIodides are generally more reactive than bromides, which are more reactive than chlorides.

Protocol 2: Regioselective N2-Alkylation

Achieving selectivity for the N2 position is often accomplished by using specific base and solvent combinations that favor the formation of a tight ion pair, guiding the alkylating agent to the more sterically accessible N2 position. A study on the isomeric pyrazolo[3,4-d]pyrimidine system demonstrated that using sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in a non-polar solvent like tetrahydrofuran (THF) strongly favors N2-alkylation.[2][3] This is attributed to the formation of a sodium-coordinated tight ion pair, where the sodium ion bridges the N1 and N7 atoms, sterically hindering the N1 position and directing the electrophile to N2.

Experimental Protocol
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), suspend the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq.) in anhydrous THF (0.1 M).

  • Base Addition: Cool the suspension to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq.) or NaHMDS (1.0 M solution in THF, 1.2 eq.) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X, 1.1 eq.) dropwise.

  • Reaction Conditions: Stir the reaction at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N2-alkylated product.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products Start 1H-Pyrazolo[4,3-d]pyrimidine + NaH in THF Anion Sodium-Coordinated Tight Ion Pair (TIP) Start->Anion Deprotonation N2_Product Major Product: N2-Alkyl Isomer Anion->N2_Product Steric Direction N1_Product Minor Product: N1-Alkyl Isomer Anion->N1_Product Sterically Hindered

Caption: N2-selective alkylation workflow.

Protocol 3: Regioselective N1-Alkylation

Conversely, conditions that promote the formation of solvent-separated ion pairs (SIPs) tend to favor alkylation at the N1 position, which is often the thermodynamically more stable isomer. This can be achieved by using a polar aprotic solvent like DMSO. The DMSO solvates the cation, leading to a "freer" pyrazolide anion where the reactivity is governed more by electronic factors, often favoring the N1 position.[2][3]

Experimental Protocol
  • Reaction Setup: Dissolve the 1H-pyrazolo[4,3-d]pyrimidine (1.0 eq.) in anhydrous DMSO (0.2 M) in a flask under an inert atmosphere.

  • Base Addition: Add a base such as K₂CO₃ (2.0 eq.) or NaH (1.2 eq.) to the solution.

  • Anion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (R-X, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction to a temperature between 50-80 °C and stir for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Extraction and Purification: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the N1-alkylated product.

Alternative Methodologies

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the N-alkylation reaction, often reducing reaction times from hours to minutes and improving yields.[5][6] The general protocols using alkyl halides and bases can be adapted for microwave synthesis.

  • Typical Conditions: A mixture of the pyrazolo[4,3-d]pyrimidine, base (e.g., K₂CO₃), and alkyl halide in a solvent like DMF or ethanol is heated in a sealed microwave reactor at temperatures ranging from 100-160 °C for 10-60 minutes.[5][7]

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative, mild method for N-alkylation, particularly for substrates that are sensitive to basic conditions. This reaction involves an alcohol as the alkylating agent, triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It typically proceeds with clean inversion of stereochemistry at the alcohol's carbon center and can offer high regioselectivity for the N1 position in some pyrazolopyrimidine systems.[8]

Analytical Characterization and Isomer Differentiation

Unambiguous structural elucidation of the N1 and N2 regioisomers is critical. Advanced NMR spectroscopy techniques are the most powerful tools for this purpose.

  • ¹H NMR: The chemical shifts of the protons on the pyrazolo[4,3-d]pyrimidine core and the N-alkyl group will differ between the two isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is definitive for assigning regiochemistry. For an N1-alkylated isomer, a NOE correlation is expected between the protons of the alkyl group (e.g., N-CH₂) and the H-7a proton of the pyrimidine ring. For an N2-alkylated isomer, a correlation would be expected between the alkyl group protons and the H-3 proton of the pyrazole ring.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can show long-range correlations (2-3 bonds) between protons and carbons. For example, in the N1-isomer, the N-CH₂ protons will show a correlation to the C-7a and C-3a carbons of the pyrazole ring. In the N2-isomer, the N-CH₂ protons will correlate to the C-3 and C-3a carbons.[10]

Summary of Spectroscopic Differentiation
TechniqueObservation for N1-IsomerObservation for N2-Isomer
NOESY Correlation between N-alkyl protons and H-7a proton.Correlation between N-alkyl protons and H-3 proton.
HMBC Correlation from N-alkyl protons to C-7a and C-3a.Correlation from N-alkyl protons to C-3 and C-3a.

Conclusion

The N-alkylation of the 1H-pyrazolo[4,3-d]pyrimidine scaffold is a fundamental transformation in the synthesis of potential therapeutic agents. While the formation of regioisomeric mixtures is a common challenge, a rational choice of reaction conditions—particularly the solvent and base—can provide significant control over the outcome. The protocols detailed in this guide offer robust starting points for both general N-alkylation and regioselective synthesis of either the N1 or N2 isomer. Rigorous analytical characterization, primarily through 2D NMR techniques, is essential to confirm the structure of the final products, ensuring the integrity of subsequent biological evaluations and SAR studies.

References

  • TSI Journals. The chemistry of pyrazolopyrimidines and their applications.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Pudlo, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][3][10]Triazolo[2][11]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Di Maria, S., et al. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][3][10]Triazolo[2][11]pyridines and Related Deaza-Compounds. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Zhang, Y., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Advances. Available at:

  • Doganc, F., & Göker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • El-Damasy, A. K., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry.
  • Kaur, H., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. Available at: [Link]

  • Yaka, A., et al. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (2025). Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. Available at: [Link]

  • Life Science Journal. (2012). Microwave-Assisted Synthesis of Novel Pyrazole, Pyrimidine and Pyrazolo[1,5-a]pyrimidines Containing Aryl Sulfone Moiety.
  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

Sources

Microwave-assisted synthesis of 5,7-disubstituted pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[4,3-d]pyrimidines

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for generating 5,7-disubstituted pyrazolo[4,3-d]pyrimidines . While the isomeric pyrazolo[3,4-d]pyrimidine scaffold (e.g., Allopurinol) is widely documented, the [4,3-d] isomer represents a privileged, under-explored pharmacophore in kinase inhibition (specifically CDK, HSP90, and PDE families) due to its distinct vector orientation for substituent display.

Traditional thermal synthesis of this scaffold often suffers from prolonged reaction times (24–48 hours) and difficult purifications due to the formation of regioisomers. The protocols herein utilize dielectric heating to accelerate ring closure and nucleophilic aromatic substitution (


), reducing reaction times to minutes while significantly improving purity profiles.

Scientific Background & Strategic Logic

The Bioisostere Advantage

The pyrazolo[4,3-d]pyrimidine system is a bioisostere of purine (adenine/guanine). By modifying positions 5 and 7, researchers can probe the ATP-binding pockets of kinases with high specificity.

  • C7 Position: Analogous to the N6-position of adenine; typically functionalized with amines to interact with the hinge region of kinases.

  • C5 Position: Analogous to the C2-position of purine; often used to tune solubility and pharmacokinetic properties.

Microwave vs. Thermal Heating

In conductive heating (oil bath), energy transfers from the vessel wall inward, creating thermal gradients. In microwave synthesis, dipolar polarization of the solvent (e.g., Ethanol, DMF) generates internal heat instantaneously.

  • Arrhenius Acceleration: The ability to safely access temperatures 50–100°C above the solvent's atmospheric boiling point (in sealed vessels) allows for reaction rate accelerations of 100x–1000x.

  • Pressure Effect: The autogenic pressure prevents the sublimation of volatile amines often used in the

    
     step, driving the reaction to completion.
    

Retrosynthetic Analysis

To ensure regioselective integrity, we employ a convergent strategy. The critical distinction between the [4,3-d] and [3,4-d] isomers lies in the starting pyrazole. We utilize 4-amino-pyrazole-3-carboxylate derivatives (unlike the 5-amino-4-carboxylate used for [3,4-d]).

Retrosynthesis Target 5,7-Disubstituted Pyrazolo[4,3-d]pyrimidine Intermediate1 7-Chloro-5-substituted Intermediate Intermediate1->Target SNAr (Amine) Microwave Intermediate2 5-Substituted-6H -pyrazolo[4,3-d]pyrimidin-7-one Intermediate2->Intermediate1 POCl3 Chlorination Precursor 4-Amino-1-methyl-1H -pyrazole-3-carboxamide Precursor->Intermediate2 Cyclization Microwave Reagents R-COCl / Anhydride (C5 Introduction) Reagents->Intermediate2

Figure 1: Retrosynthetic strategy accessing the [4,3-d] isomer. Note the specific use of the 3-carboxamide precursor.

Detailed Protocols

Protocol A: Microwave-Assisted Cyclization (Core Formation)

Objective: Synthesis of the 5-substituted-pyrazolo[4,3-d]pyrimidin-7-one scaffold.

Reagents:

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide (1.0 equiv)

  • Carboxylic Acid or Orthoester (corresponding to R-5 substituent) (1.2 equiv)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: H2SO4 (cat.) if using carboxylic acids.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the pyrazole precursor (1.0 mmol) in EtOH (4 mL).

  • Addition: Add the appropriate carboxylic acid (1.2 mmol) and 2 drops of conc. H2SO4.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1][2]

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates upon cooling. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Validation:

  • LC-MS: Look for [M+H]+ corresponding to the cyclized lactam (M-18 from open chain).

  • Yield Expectation: 75–90%.

Protocol B: Microwave-Assisted Displacement (Library Generation)

Objective: Functionalization of C7 with diverse amines. Pre-requisite: The lactam from Protocol A must be converted to the 7-chloro derivative. Note: Standard reflux with POCl3 is recommended for chlorination due to safety concerns with POCl3 in microwave vessels, though expert users may use SiC vials.

Reagents:

  • 7-Chloro-5-substituted-pyrazolo[4,3-d]pyrimidine (1.0 equiv)

  • Primary or Secondary Amine (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol.

Step-by-Step Methodology:

  • Preparation: In a 2–5 mL microwave vial, suspend the 7-chloro intermediate (0.2 mmol) in iPrOH (2 mL).

  • Addition: Add the amine (0.4 mmol) and DIPEA (0.5 mmol).

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Absorption Level: Normal

  • Workup:

    • Pour the reaction mixture into water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC if polar amines were used.

Validation:

  • 1H NMR: Disappearance of the pyrimidine C-H (if applicable) or shifts in the amine protons.

  • Yield Expectation: 80–95%.

Comparative Data: Microwave vs. Thermal

The following data illustrates the efficiency gains when applying this protocol to the synthesis of a 5-phenyl-7-(benzylamino) derivative.

ParameterThermal Reflux (Oil Bath)Microwave Synthesis (This Protocol)Improvement Factor
Reaction Time (Step 1) 18 Hours15 Minutes72x Faster
Reaction Time (Step 2) 6 Hours10 Minutes36x Faster
Solvent Volume 50 mL4 mLGreen Chemistry
Isolated Yield (Overall) 42%78%+36% Yield
Purity (Crude) 65% (requires column)92% (often simple wash)Streamlined Workup

Experimental Workflow Diagram

Workflow Start Reagents (Amine + 7-Cl-Scaffold) Vial Sealed MW Vial (iPrOH, DIPEA) Start->Vial Reactor MW Reactor 120°C, 10 min Vial->Reactor Cooling Air Cooling (<50°C) Reactor->Cooling Workup Precipitation or Extraction Cooling->Workup Analysis LC-MS / NMR Validation Workup->Analysis

Figure 2: Operational workflow for the high-throughput generation of the C7-substituted library.

Safety & Troubleshooting

  • POCl3 Warning: While microwave chlorination is possible, it carries a high risk of vessel failure due to rapid HCl gas generation. We recommend performing the chlorination step (Lactam -> Chloro) using standard reflux or flow chemistry, then using the microwave for the subsequent safe

    
     step.
    
  • Solvent Choice: For the

    
     step, if the amine is non-nucleophilic (e.g., aniline), switch solvent from iPrOH to NMP  (N-methyl-2-pyrrolidone) and increase temperature to 160°C.
    
  • Pressure Limits: Ensure the microwave vial is not filled more than 75% to allow for headspace expansion. Set a safety pressure cut-off at 20 bar.

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines (Analogous Chemistry)

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[3]

    • Source: PMC / NIH (2020).
    • URL:[Link]

  • Biological Relevance of Pyrazolo[4,3-d]pyrimidines

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship.[4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Microwave Functionalization Techniques

    • Title: Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.[2]

    • Source: ResearchG
    • URL:[Link]

  • Safety of POCl3 in Flow/Microwave

    • Title: Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3.[1]

    • Source: PubMed / ChemPlusChem.[1]

    • URL:[Link]

Sources

Application Notes and Protocols: Sonogashira Coupling Reaction at the C3-Iodo Position

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development.[1] Among the myriad of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2][3] This reaction is conducted under mild conditions, often at room temperature, and demonstrates a broad tolerance for various functional groups, making it a powerful tool in the synthesis of complex molecules.[2] The resulting arylalkynes and conjugated enynes are valuable precursors for a wide range of pharmaceuticals, natural products, and advanced organic materials.[4][5]

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[5] Functionalization at the C3-position of the indole nucleus offers a direct route to novel chemical entities with significant therapeutic potential. The Sonogashira coupling of C3-iodoindoles, therefore, represents a key strategic transformation for medicinal chemists.

Mechanistic Deep Dive: The Intricacies of the Sonogashira Catalytic Cycles

The Sonogashira reaction is traditionally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] While the precise mechanism can be influenced by the specific reaction conditions and substrates, it is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]

The Palladium Cycle: The Engine of the Reaction

The palladium cycle is considered the main catalytic engine of the Sonogashira coupling. The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[2] The key steps are as follows:

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, a C3-iodoindole) to the Pd(0) complex. This is widely regarded as the rate-limiting step of the reaction.[2] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl > OTf.[2][8] C3-iodoindoles are thus highly reactive substrates for this transformation.

  • Transmetalation: The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkynyl group from copper to palladium, forming a Pd(II)-alkynyl complex and regenerating the copper catalyst.[7]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II)-alkynyl complex, which yields the desired C3-alkynylindole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

The Copper Cycle: The Activator

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2]

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, reacts with the terminal alkyne to form a π-alkyne-copper complex.[7]

  • Deprotonation and Copper Acetylide Formation: The amine base then deprotonates the alkyne, facilitated by its coordination to the copper, leading to the formation of a copper(I) acetylide.[7] This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira couplings are also well-established.[9] These protocols are particularly advantageous when the formation of alkyne homocoupling byproducts (Glaser coupling), a common side reaction in the presence of copper, is a concern.[8][10]

Visualizing the Mechanism

// Invisible nodes and edges for spacing {rank=same; Pd0; CuI;} {rank=same; PdII_Aryl; Cu_Alkyne;} {rank=same; PdII_Alkynyl; Cu_Acetylide;} } .enddot Diagram 1: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1H-indole

This protocol provides a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a 3-iodoindole with a terminal alkyne.[5][11]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Iodo-1H-indole≥98%Commercially Available
Terminal Alkyne≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥99%Commercially AvailableUse a fresh bottle if possible.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableShould be distilled before use.[12]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Saturated aq. NH₄ClPrepared in-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Reaction Setup and Procedure

experimental_workflow start Start reagents Combine 3-iodoindole, PdCl₂(PPh₃)₂, and CuI in a dry, inert flask. start->reagents solvents Add anhydrous THF and Et₃N. reagents->solvents alkyne Add terminal alkyne via syringe. solvents->alkyne reaction Stir at room temperature and monitor by TLC/LC-MS. alkyne->reaction workup Quench with sat. aq. NH₄Cl and extract with EtOAc. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

  • Inert Atmosphere: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous THF and anhydrous Et₃N. The typical solvent ratio is 3:1 to 5:1 (THF:Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.[13]

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

Problem Potential Cause Recommendation
Low or No Product Yield Inactive catalystUse a fresh batch of palladium and copper catalysts.[8]
Poor quality reagentsEnsure starting materials are pure. Distill the amine base.[12]
Presence of oxygenThoroughly degas the solvents and maintain an inert atmosphere.[8]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionUse high-purity reagents and solvents. Consider a different solvent if THF is problematic.[8]
Alkyne Homocoupling (Glaser Coupling) Presence of copper and oxygenFor sensitive substrates, consider a copper-free protocol.[8]
Slow Reaction Low reactivity of aryl halideWhile aryl iodides are highly reactive, for less reactive partners (e.g., aryl bromides), heating may be required.[8]

Conclusion

The Sonogashira coupling at the C3-iodo position of indoles is a robust and versatile method for the synthesis of novel C3-alkynylindoles. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and systematic troubleshooting are key to achieving high yields and purity. The application of this powerful cross-coupling reaction will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Bano, A., & Sharma, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Das, D., & Behera, A. K. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5195–5217. [Link]

  • Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., Hausbrandt, P., & Polarz, S. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(12), 1400. [Link]

  • Godlewski, B., Ślepokura, K., & Sieroń, L. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9(9), 2396–2404. [Link]

  • Larock, R. C., Yue, D., & Yum, E. K. (2007). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 72(17), 6649–6652. [Link]

  • Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(1), 1–25. [Link]

  • El-Faham, A., & El-Sayed, N. S. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(12), 2059–2062. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(1), 604–619. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 16(12), 10383–10407. [Link]

Sources

Buchwald-Hartwig amination protocols for chloropyrazolopyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocols for Chloropyrazolopyrimidine Intermediates

Executive Summary

Chloropyrazolopyrimidines (specifically 4-chloro or 7-chloro-pyrazolo[1,5-a]pyrimidines) are privileged scaffolds in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., inhibitors of BTK, PI3K, and CDK).[1] While Nucleophilic Aromatic Substitution (


) is viable for highly reactive aliphatic amines, it often fails with electron-poor anilines, sterically hindered amines, or when milder conditions are required to preserve sensitive functional groups.[1]

This guide details two optimized Buchwald-Hartwig amination protocols designed to overcome the specific challenges of this scaffold: catalyst deactivation by nitrogen lone pairs and competitive hydrodehalogenation.

Mechanistic Challenges & Substrate Analysis

The pyrazolo[1,5-a]pyrimidine core is electron-deficient, facilitating oxidative addition. However, two primary failure modes exist:[2]

  • Catalyst Poisoning: The N-1 and N-4 nitrogens (depending on numbering) possess lone pairs capable of displacing phosphine ligands, forming stable, unreactive Pd-heterocycle complexes (

    
    ).[1]
    
  • Competitive Hydrodehalogenation: Due to the electron-poor nature of the ring,

    
    -hydride elimination from the amine (if 
    
    
    
    -hydrogens are present) or hydride transfer from the solvent can lead to the dechlorinated byproduct, effectively killing the yield.

Strategic Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) to enforce a monoligated


 species, preventing heterocycle coordination and accelerating reductive elimination.[1]
Diagram 1: Ligand Selection Decision Matrix

The following decision tree outlines the logic for selecting the catalytic system based on the nucleophile type.

LigandSelection Start Start: Define Nucleophile Type Amine Type? Start->Type Primary Primary Amine (R-NH2) Type->Primary Secondary Secondary Amine (R2-NH) Type->Secondary Aniline Aniline / Heteroarylamine (Ar-NH2) Type->Aniline BrettPhos Protocol A: Pd(OAc)2 + BrettPhos (Excellent for 1° amines) Primary->BrettPhos High Selectivity RuPhos Protocol B: Pd2(dba)3 + RuPhos (Standard for 2° amines) Secondary->RuPhos Acyclic Xantphos Protocol C: Pd2(dba)3 + Xantphos (Robust, General Purpose) Secondary->Xantphos Cyclic (e.g., Morpholine) Sterics Steric Hindrance? Aniline->Sterics Sterics->BrettPhos High Hindrance Sterics->Xantphos Low Hindrance

Caption: Logical flow for selecting the optimal ligand system based on amine class and steric demand.

Detailed Experimental Protocols

Protocol A: The "Specialist" (BrettPhos System)

Best for: Primary aliphatic amines, anilines, and substrates prone to dehalogenation.[1]

Reagents:

  • Substrate: 4-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv[1]

  • Catalyst: Pd(OAc)₂ (2-5 mol%) or BrettPhos Pd G4 Precatalyst (2 mol%)[1]

  • Ligand: BrettPhos (4-10 mol%) (Use 2:1 Ligand:Pd ratio if using Pd(OAc)₂)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.4 equiv)[1]
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)[1]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vessel with the chloropyrazolopyrimidine, Pd source, Ligand, and Base.[1] Note: If using NaOtBu, ensure it is stored in a glovebox or fresh bottle; moisture kills this reaction.[1]

  • Degassing: Cap the vessel. Evacuate and backfill with Argon three times.

  • Liquid Addition: Add the amine (if liquid) and anhydrous solvent via syringe through the septum.

    • Concentration: Aim for 0.1 M to 0.2 M.

  • Activation: Stir at room temperature for 2-5 minutes to allow the active catalyst complex to form (solution often turns from orange to dark red/brown).

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 2–12 hours. Monitor by LC-MS.[3]

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: The "Workhorse" (Xantphos System)

Best for: Secondary cyclic amines (morpholines, piperazines) and unhindered anilines.[1]

Reagents:

  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: Xantphos (5-7 mol%)

  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane[1]

Key Difference: Xantphos is a bidentate ligand with a wide bite angle. It is exceptionally stable and often prevents the "poisoning" effect of the pyrazolo-nitrogen by tightly chelating the Palladium.

Optimization & Troubleshooting Guide

The following table summarizes the effects of variable changes when the standard protocols fail.

ParameterVariationEffect / Indication
Base Switch

Use for base-sensitive substrates (e.g., esters).
Base Switch

Increases rate significantly; use if conversion is <20%.
Solvent Dioxane

t-Amyl Alcohol
Higher boiling point (102°C) allows faster kinetics; often cleaner profiles.
Ligand BrettPhos

tBuBrettPhos
Use if the nucleophile is an amide or indole (C-N coupling).[4]
Additive Add 10-20% waterOnly for

systems; can solubilize inorganic base (interfacial catalysis).
Diagram 2: Reaction Workflow & Checkpoints

Workflow Setup Setup: Flame Dry & Ar Purge Mix Mixing: Solids -> Degas -> Liquids Setup->Mix Heat Heating: 100°C (4-12h) Mix->Heat Check LC-MS Check Heat->Check Success Complete: Filter (Celite) & Purify Check->Success >95% Conv. Fail Stalled/De-Cl? Check->Fail <50% Conv. Retry Add Pd(OAc)2 (1%) or Raise Temp Fail->Retry Retry->Heat

Caption: Operational workflow emphasizing the critical LC-MS checkpoint to detect catalyst death.

Troubleshooting Specific Failure Modes

1. Hydrodehalogenation (Product is M-Cl + H):

  • Cause:

    
    -hydride elimination is faster than reductive elimination.
    
  • Fix: Switch to BrettPhos or RuPhos . These bulky ligands accelerate reductive elimination. Avoid primary alcohols as solvents; use Toluene or Dioxane.

2. No Reaction (Starting Material Recovery):

  • Cause: Catalyst poisoning by the substrate nitrogens.

  • Fix: Pre-mix the Pd source and Ligand in the solvent for 10 minutes before adding the heterocyclic substrate. This ensures the active

    
     species is formed and protected by the ligand before it encounters the "poison."
    

3. Homocoupling of Substrate:

  • Cause: Oxidation of the Pd species by air.

  • Fix: Re-evaluate degassing procedure. Use freeze-pump-thaw if possible.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organic Chemistry Portal. (2023).[1] "Buchwald-Hartwig Cross Coupling Reaction."[4][5]

  • Vertex Pharmaceuticals/NIH. (2016).[1] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds." PMC.

  • J&K Scientific. (2021).[1] "Buchwald-Hartwig Cross-Coupling Protocols."[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of Pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: N1-SELECTIVITY-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Regioselectivity Optimization Center

You are likely here because your alkylation of the pyrazolo[4,3-d]pyrimidine core is yielding a frustrating mixture of N1- and N2-isomers, likely favoring the unwanted N2-product.

This phenomenon is not random; it is a predictable consequence of tautomeric equilibrium , steric hindrance at C7 , and ion-pair dynamics . In the [4,3-d] system, the N1 position is often pharmacologically preferred (resembling the purine N9 position in adenosine analogs), yet synthetically elusive via direct alkylation.

This guide provides the mechanistic logic to reverse this selectivity and the protocols to execute it.

Module 1: The Mechanistic Basis (Root Cause Analysis)

Q: Why does the reaction favor N2 when I want N1?

A: The "N2-Trap" is driven by two forces: Kinetics and Sterics .

  • The Steric Wall (C7 Effect): In pyrazolo[4,3-d]pyrimidines, the C7 position (adjacent to N1) often bears a substituent (e.g., a ketone, amine, or aryl group). This creates a "steric wall" that shields the N1 nitrogen. The N2 nitrogen, pointing away from the fused ring interface, is sterically accessible.

  • The Kinetic Anion: Upon deprotonation, the negative charge delocalizes over N1 and N2. However, the N2 position is often the kinetic nucleophile —it reacts faster because the approaching electrophile encounters less resistance.

  • Thermodynamics: The N1-alkylated product is frequently the thermodynamic product (more stable) because it preserves the aromaticity of the pyrimidine ring more effectively and minimizes dipole clashes.

The Fix: To favor N1, you must shift the reaction from Kinetic Control (fast, low temp, N2-favored) to Thermodynamic Control (slow, high temp, equilibration allowed) or alter the Solvent Shell to expose N1.

Visualizing the Pathway

The following diagram illustrates the divergence between Kinetic (N2) and Thermodynamic (N1) pathways.

G Start Pyrazolo[4,3-d]pyrimidine (Anion) TS_N2 TS: N2 Attack (Low Barrier, Sterically Open) Start->TS_N2 Fast (Low Temp) TS_N1 TS: N1 Attack (High Barrier, Sterically Crowded) Start->TS_N1 Slow (High Temp) Prod_N2 N2-Isomer (Kinetic Product) TS_N2->Prod_N2 Prod_N1 N1-Isomer (Thermodynamic Product) TS_N1->Prod_N1 Prod_N2->Start Reversible at High T

Caption: Kinetic vs. Thermodynamic pathways. N2 alkylation is faster but often less stable. High energy (heat) allows reversibility, favoring N1 accumulation.

Module 2: Troubleshooting Protocols

Scenario A: Standard Alkylation (Halides)

Current State: Using


 in DMF/Acetone at RT. Result: 3:1 mixture favoring N2.
Optimization Strategy: The "Loose Ion Pair" Protocol

To favor N1, we must break the tight coordination between the cation (e.g.,


, 

) and the nitrogen anion. Tight ion pairs often shield N1.

Protocol:

  • Solvent Switch: Replace DMF/THF with DMSO or NMP . These polar aprotic solvents solvate cations heavily, leaving the pyrazole anion "naked" and more reactive, allowing it to overcome the steric barrier at N1.

  • Base Switch: Use Cesium Carbonate (

    
    ) . The large Cesium cation forms a looser ion pair than Sodium or Potassium, increasing the nucleophilicity of the harder N1 center.
    
  • Temperature: Increase reaction temperature to 60–80°C . This overcomes the activation energy barrier for the sterically hindered N1 attack.

ParameterStandard (N2 Favored)Optimized (N1 Favored)
Solvent THF, Acetone, DMFDMSO (Critical)
Base NaH,


or t-BuOK
Temp 0°C to 25°C60°C to 90°C
Time 1–4 hours12–24 hours

Step-by-Step:

  • Dissolve pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous DMSO (0.1 M).

  • Add

    
     (1.5 eq). Stir for 30 min at RT to ensure deprotonation.
    
  • Add Alkyl Halide (1.1 eq).

  • Heat to 65°C. Monitor via LCMS.

  • Checkpoint: If N2 forms initially, continue heating. In thermodynamic systems, N2 can rearrange to N1 over time via alkyl transfer (intermolecular).

Scenario B: The Mitsunobu Reaction

Current State: Using


/DIAD with an alcohol.[1] Result: Exclusive N2 product.
Optimization Strategy: Steric Steering

The Mitsunobu reaction is highly sensitive to sterics. The bulky


-Alcohol adduct will almost always attack the accessible N2.

The Fix: Direct Mitsunobu for N1 is extremely difficult on [4,3-d] systems.

  • Alternative: Use the "Transient Blocking" strategy if N1 is absolutely required via Mitsunobu.

    • Protect N1/N2 mixture (often not viable).

    • Better Approach: Do not use Mitsunobu on the ring. Convert the alcohol to a Mesylate/Tosylate and use the High-Temp/DMSO conditions from Scenario A.

Module 3: Advanced Strategies (The "Nuclear Option")

If direct alkylation fails to yield >50% N1, you must alter the synthetic route. The only way to guarantee 100% N1 selectivity is to build the ring with the substituent attached.

The "Ring Closure" Protocol

Instead of alkylating the pyrazolo[4,3-d]pyrimidine, alkylate the hydrazine precursor.

  • Starting Material: 4-amino-5-cyanopyrimidine (or equivalent).

  • Step 1: React with R-Hydrazine (where R is your desired alkyl group).

  • Mechanism: The hydrazine attacks the pyrimidine, and the R-group position is fixed before the pyrazole ring closes.

  • Result: Exclusive formation of the N1-substituted isomer.

Reference Note: This approach is widely used in the synthesis of Sildenafil (Viagra) analogs, where the methyl group is installed via methylhydrazine during the pyrazole formation, avoiding the N1/N2 ambiguity entirely.

Module 4: Analytical Validation (Did it work?)

Never rely on LCMS retention time alone. Isomers often co-elute.

1H-NMR (NOESY/ROESY) - The Gold Standard

You must look for "Through-Space" interactions.

  • N1-Isomer: The N-Alkyl protons will show a NOE correlation with the C7-substituent (e.g., the proton on the pyrimidine ring or a substituent at C7).

  • N2-Isomer: The N-Alkyl protons will show NO correlation with C7. They may show correlation with C3-H if C3 is unsubstituted.

C13-NMR Chemical Shifts

The carbon atoms adjacent to the alkylated nitrogen shift characteristically.

  • N1-Alkylated: The bridgehead carbons often shift upfield compared to N2.

  • N2-Alkylated: The C3 carbon often shifts significantly.

Decision Tree for Analysis:

Analysis Start Isolate Product NOESY Run NOESY NMR Start->NOESY Check Check NOE between N-Alkyl & C7-Group NOESY->Check Pos Correlation Visible Check->Pos Yes Neg No Correlation Check->Neg No Res1 Confirmed: N1-Isomer Pos->Res1 Res2 Likely: N2-Isomer (Check C3 correlation) Neg->Res2

Caption: Analytical workflow to distinguish N1 vs N2 regioisomers using NOESY NMR.

References

  • Regioselectivity in Pyrazole Alkylation Title: Activation Energy Estimation for Alkylation of Pyrazole (Part II) Source: WuXi Biology Link:[Link] Relevance: Explains the transition state hydrogen bonding that favors N2 (kinetic) and how temperature/reagents can flip this energy landscape.

  • Solvent Effects on Regioselectivity Title: Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine Source: ResearchGate (Snippet 1.2) Link:[Link] Relevance: Validates the "Solvent Switch" protocol: THF favors N2 (8:1), while DMSO shifts toward N1.

  • N1-Selective Strategies via Silylation Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes Source: Journal of Organic Chemistry (PubMed) Link:[Link] Relevance: Provides an advanced "Hack" using bulky silyl reagents to block N2 or direct N1 attack via steric control.

  • Structural Confirmation of Isomers Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents Source: PubMed Central (PMC) Link:[Link] Relevance: Confirms that alkylation of the scaffold yields two regioisomers and details the use of NOESY for identification.

Sources

Controlling regioselectivity during SNAr reactions at C7 position

Technical Support Center: Regiocontrol in Chemistry

Topic: Controlling Regioselectivity at the C7 Position (Fused Heterocycles)

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Scope: Quinazolines, Quinolines, and related bicyclic systems.

Executive Summary: The "Distal" Challenge

In bicyclic heterocycles like quinazolines or quinolines, the C7 position presents a unique challenge. Unlike the highly electrophilic C2 and C4 positions (which are ortho/para to the ring nitrogens), C7 is electronically "distal." It resides on the benzenoid ring, often effectively meta to the activating nitrogens, rendering it significantly less reactive toward Nucleophilic Aromatic Substitution (

Successful C7 functionalization requires abandoning standard "force it" methodologies and adopting a strategy based on sequential displacement , electronic activation (Hammett manipulation) , or orthogonal mechanistic switches (e.g., Pd-catalyzed coupling).

Module 1: Diagnostic & Troubleshooting (Q&A)
Case 1: The "Over-Reactive" C4 Competition

User Query: "I am trying to substitute a chloride at C7 in 4,7-dichloroquinazoline using an amine nucleophile. I only get the C4-substituted product, even at low temperatures. How do I target C7 first?"

Diagnosis: You are fighting intrinsic electrophilicity. In quinazolines, the C4 position is activated by two nitrogen atoms (N3 and N1). The LUMO coefficient at C4 is significantly higher than at C7. Under standard

The Solution: Sequential Displacement Strategy You cannot reverse this natural reactivity order via solvent or temperature alone. You must exploit it.

  • Step 1 (C4 Displacement): React the C4-Cl with a "dummy" nucleophile or your desired C4 substituent first.

    • Warning: If you install an electron-donating group (EDG) like an amine at C4, you will deactivate the entire ring system, making the subsequent C7 reaction nearly impossible via

      
      .
      
  • Step 2 (The Workaround):

    • Route A (If C7 must be

      
      ):  Use a starting material with a C7-Fluorine  and C4-Chloride . Fluorine is a superior leaving group for 
      
      
      (
      
      
      ), but the C4-activation usually still dominates.
    • Route B (The "Masked" C4): Start with 7-chloroquinazolin-4(3H)-one . The C4 is a carbonyl (tautomer), not a leaving group.

      • Protocol: Nitration at C6 (activates C7)

        
        
        
        
        at C7
        
        
        Aromatization/Chlorination of C4.
Case 2: The "Inert" C7 Substrate

User Query: "I successfully substituted C4 with my amine. Now I have a 4-amino-7-chloroquinazoline. I’m boiling it in DMSO with excess amine, but C7 won't budge. Why?"

Diagnosis: You have electronically deactivated your electrophile. The amine at C4 donates electron density into the ring (resonance), raising the LUMO energy. The C7 position, already poorly activated, is now effectively inert to

The Solution: The Mechanistic Switch Stop trying to force

Buchwald-Hartwig Amination
  • Why: Palladium catalysis relies on oxidative addition, which is less sensitive to the electron-rich nature of the ring compared to the nucleophilic attack required for

    
    .
    
  • Catalyst Recommendation: Pd(OAc)

    
     with XPhos or BrettPhos (bulky biaryl phosphines facilitate coupling on deactivated aryl chlorides).
    
Case 3: The Activated C7 (Nitro-Assisted)

User Query: "I am using 7-fluoro-6-nitroquinazolin-4-one. The reaction works, but I see degradation."

Diagnosis: The nitro group at C6 is a "super-activator" for the C7 position (ortho-effect). The C7-F bond is now extremely labile. "Degradation" is likely hydrolysis (reaction with trace water in your solvent) or over-reaction.

The Solution: Moisture Control & Stoichiometry

  • Solvent: Switch to anhydrous THF or Acetonitrile (ACN). Avoid DMF/DMSO if they are not strictly dry, as they are hygroscopic.

  • Base: Use a non-nucleophilic base like DIPEA (Hünig's base) instead of inorganic carbonates to minimize hydrolysis.

  • Temp: Lower the temperature to 0°C. This substrate does not require heat.

Module 2: Experimental Protocols
Protocol A: Selective C4 Displacement (Prerequisite for C7 isolation)

Objective: To cleanly substitute C4 without touching C7 in a 4,7-dihalo system.

  • Substrate: 4,7-Dichloroquinazoline (1.0 eq).

  • Solvent: Isopropanol (IPA) or DCM.

    • Note: IPA allows the product to precipitate as the HCl salt, preventing over-reaction.

  • Nucleophile: Amine (0.95 - 1.0 eq). Do not use excess.

  • Base: DIPEA (1.1 eq).

  • Conditions: 0°C to RT, 1-2 hours.

  • Workup: Filter the precipitate. Do not perform aqueous extraction if possible to avoid hydrolysis.

Protocol B: Activated C7

(The 6-Nitro Strategy)

Objective: Targeting C7 using electronic activation.

  • Substrate: 7-Fluoro-6-nitroquinazolin-4-one.

  • Solvent: Anhydrous Acetonitrile (0.1 M).

  • Nucleophile: Primary/Secondary Amine (1.1 eq).

  • Base: K

    
    CO
    
    
    (anhydrous, 2.0 eq).
  • Conditions: Stir at RT for 4 hours. Monitor by LCMS.

    • Checkpoint: If reaction is slow, heat to 40°C. Do not exceed 60°C to avoid displacing the nitro group (denitration).

Module 3: Visualization & Logic
Diagram 1: The Reactivity Hierarchy & Decision Tree

Caption: Decision matrix for functionalizing the C7 position based on C4 status and electronic activation.

SNAr_RegioselectivityStartStart: 4,7-DihaloheterocycleCheckC4Is C4 a Leaving Group(Cl, Br)?Start->CheckC4TargetC4C4 Reacts FIRST(Kinetic Control)CheckC4->TargetC4YesCheckActIs C7 Activated?(e.g., 6-NO2, 8-NO2)CheckC4->CheckActNo (C4 is masked/reacted)Solution_SeqSequence: React C4 -> Then Pd-C7TargetC4->Solution_SeqTo get C7 productSNAr_C7SNAr Possible at C7(Use F > Cl)CheckAct->SNAr_C7YesNoSNArSNAr Difficult/Impossible(Deactivated Ring)CheckAct->NoSNArNoSolution_PdSwitch to Pd-Catalysis(Buchwald-Hartwig)NoSNAr->Solution_PdRecommended Path

Table 1: Comparative Reactivity of Quinazoline Positions
PositionElectronic CharacterRelative Reactivity (

)
Primary InfluencerRecommended Strategy
C4 Highly Deficient (

-deficient)
High (1000x)N3, N1 (Para/Ortho)Mild

(0°C)
C2 DeficientModerate (10-100x)N1, N3 (Ortho/Ortho)Elevated Temp

C7 Neutral/DeactivatedVery Low (1x)None (Meta to N)Must use Catalyst (Pd) or 6-NO

activation
C6 DeactivatedInertNoneElectrophilic Substitution (SEAr) only
References
  • BenchChem. (2025).[1] Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. Link

  • Lopes, S. M. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC (PubMed Central). Link

  • WuXi AppTec. (2025). SNAr Reaction of Polyhalogenated Heterocycles: QM Magic Class Chapter 10. WuXi Biology. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Reaction Energy Diagram and Regioselectivity. Master Organic Chemistry. Link

Technical Support Center: Purification of 5,7-dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5,7-dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating specific isomers of this highly functionalized heterocyclic scaffold. Due to the nature of its synthesis, mixtures of regioisomers are a common challenge, necessitating robust and well-optimized purification strategies.

This document provides in-depth, experience-driven advice in a question-and-answer format to directly address the common issues encountered during the purification of these challenging compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely isomers I am dealing with in my crude mixture of this compound?

When synthesizing substituted pyrazolo[4,3-d]pyrimidines, the formation of regioisomers is a primary concern, especially during alkylation or other substitution reactions on the pyrazole ring.[1] For this compound, you are most likely encountering N1 and N2 isomers if a substitution reaction was performed on the pyrazole nitrogen. The electronic and steric environment of the pyrazole ring can influence the ratio of these isomers.

It is crucial to confirm the presence and identity of these isomers using analytical techniques like ¹H NMR and NOESY spectroscopy before proceeding with large-scale purification.[1]

Q2: My isomers are co-eluting during flash column chromatography on silica gel. How can I improve the separation?

Co-elution of closely related isomers on silica gel is a frequent challenge due to their similar polarities. Here’s a systematic approach to troubleshoot and optimize your separation:

  • Mobile Phase Optimization:

    • Reduce Polarity Gradient Steepness: A shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can enhance resolution.

    • Isocratic Elution: If a shallow gradient does not suffice, an isocratic elution with a finely tuned solvent mixture might provide the necessary separation. This requires careful TLC analysis to find the optimal solvent ratio.

    • Solvent System Modification: Introduce a third solvent with different selectivity. For instance, adding a small amount of an alcohol (like isopropanol) or an ether (like diethyl ether) to a hexane/ethyl acetate system can alter the interactions with the silica surface and improve separation.

  • Stationary Phase Considerations:

    • High-Performance Flash Chromatography (HPFC): Utilizing smaller particle size silica gel (e.g., 25-40 µm) in pre-packed columns can significantly improve resolution compared to standard flash chromatography (40-63 µm).

    • Alternative Stationary Phases: If silica gel fails, consider other stationary phases. For polar compounds, reverse-phase flash chromatography using a C18-functionalized silica is a powerful alternative.[2]

  • Sample Loading Technique:

    • Dry Loading: This is often superior to wet loading for achieving sharp bands and good separation. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Q3: I am considering High-Performance Liquid Chromatography (HPLC) for purification. What would be a good starting point for method development?

HPLC is an excellent choice for separating challenging isomers with high resolution. Here are some recommended starting points:

Parameter Normal-Phase HPLC Reverse-Phase HPLC
Stationary Phase Silica, Diol, or Amino-propyl bonded silicaC18 or Phenyl-Hexyl bonded silica
Mobile Phase Hexanes/Isopropanol or Hexanes/EthanolAcetonitrile/Water or Methanol/Water
Additives None typically required0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to improve peak shape
Detection UV at 254 nm or a wavelength of maximum absorbanceUV at 254 nm or a wavelength of maximum absorbance

Expert Tip: For halogenated aromatic compounds, a phenyl-based stationary phase in reverse-phase HPLC can offer unique selectivity due to π-π interactions between the analyte and the stationary phase, potentially improving the separation of isomers.

Q4: Can I use crystallization to separate the isomers?

Fractional crystallization can be a highly effective and scalable method for isomer separation if there is a significant difference in the solubility of the isomers in a particular solvent system.

Troubleshooting Crystallization:

  • "Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly. Try adding more hot solvent to dissolve the oil and allow for slow cooling. Scratching the inside of the flask with a glass rod at the air-liquid interface can also induce crystallization.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to cool again. Seeding the solution with a tiny crystal of the pure compound (if available) can also initiate crystallization.

  • Impurity Effects: High levels of impurities can inhibit crystallization. It is often beneficial to perform a preliminary purification by flash chromatography to enrich the desired isomer before attempting crystallization.

Q5: How can I confirm the identity of my separated isomers?

Unequivocal structure determination is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the pyrazole and pyrimidine rings will likely differ between the N1 and N2 isomers.

    • ¹³C NMR: The carbon chemical shifts will also be distinct for each isomer.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly powerful for differentiating regioisomers. It can show through-space correlations between protons on the pyrazole ring and any substituents, helping to definitively assign the structure.[1]

  • Single-Crystal X-ray Diffraction: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography provides the absolute proof of structure.[3]

Experimental Protocols

Protocol 1: General Method for Flash Column Chromatography

This protocol provides a general workflow for separating pyrazolo[4,3-d]pyrimidine isomers. Optimization will be required.

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate, dichloromethane/methanol).

    • Identify a solvent system that provides the best separation between the isomer spots. The ideal Rf values should be between 0.2 and 0.4.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material).

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add the powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC to identify which fractions contain the separated isomers.

  • Solvent Removal:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified isomers.

Protocol 2: General Method for Fractional Crystallization
  • Solvent Screening:

    • Place a small amount of the isomer mixture (10-20 mg) in several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to each tube at room temperature. A good crystallization solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

    • Heat the tubes where the compound was not soluble.

    • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a good crop of crystals is a promising candidate.

  • Crystallization:

    • Dissolve the crude isomer mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the flask to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Analyze the crystals and the mother liquor by TLC or HPLC to determine the isomeric purity. Further recrystallizations may be necessary to achieve high purity.

Visualization of Workflow and Logic

Troubleshooting Workflow for Isomer Separation

SeparationWorkflow cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization start Crude Isomer Mixture tlc TLC Analysis for Separation start->tlc flash Flash Chromatography tlc->flash Separation Visible hplc Preparative HPLC tlc->hplc Poor TLC Separation crystallize Fractional Crystallization tlc->crystallize Crystalline Solid flash_optim Optimize Mobile Phase / Stationary Phase flash->flash_optim Poor Separation analysis Purity & Identity Check (NMR, HPLC) flash->analysis Good Separation hplc_method_dev Method Development (NP or RP) hplc->hplc_method_dev Poor Separation hplc->analysis Good Separation flash_optim->analysis hplc_method_dev->analysis solvent_screen Solvent Screening crystallize->solvent_screen Oiling Out / No Crystals crystallize->analysis Crystals Formed solvent_screen->crystallize analysis->flash_optim <95% Purity analysis->hplc_method_dev analysis->crystallize <95% Purity pure_isomer1 Pure Isomer 1 analysis->pure_isomer1 >95% Purity pure_isomer2 Pure Isomer 2 analysis->pure_isomer2 >95% Purity

Caption: A logical workflow for the separation and purification of pyrazolo[4,3-d]pyrimidine isomers.

References

  • Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • PMC. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]

  • PMC. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFRT790M. [Link]

  • PubChem. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]

  • Clausius Scientific Press. (n.d.). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

  • RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]

  • ResearchGate. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]

  • PMC. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. [Link]

  • RSC Publishing. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. [Link]

  • Usiena AIR. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. [Link]

  • PubChemLite. (n.d.). 5,7-dichloro-1-methyl-1h-pyrazolo[4,3-d]pyrimidine. [Link]

  • PubMed. (2021). A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield. [Link]

  • ResearchGate. (2016). How to separate E and Z isomers?. [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • PMC. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity. [Link]

  • PubMed. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

Sources

Troubleshooting low reactivity of C5-chlorine in pyrazolopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Specialist Guide to Overcoming Low Reactivity of C5-Chlorine in Pyrazolopyrimidine Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often perplexing issue in the synthesis of pyrazolopyrimidine derivatives: the unexpectedly low reactivity of the chlorine substituent at the C5 position. In this resource, we, as your senior application scientists, will delve into the underlying causes of this challenge and provide field-proven, practical solutions to advance your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low to no conversion in my cross-coupling reaction involving a C5-chloro-pyrazolopyrimidine. Isn't this position supposed to be activated for nucleophilic substitution?

This is a frequent and valid question. While the pyrazolopyrimidine core is generally considered electron-deficient, which should activate halogens towards nucleophilic aromatic substitution (SNAr) and facilitate oxidative addition in cross-coupling reactions, the reactivity of specific positions can be nuanced.

Underlying Causes & Explanations:

  • Electronic Effects: The electron density across the pyrazolopyrimidine ring system is not uniform. The nitrogen atoms within the rings exert a significant electronic influence. Depending on the specific isomer (e.g., pyrazolo[3,4-d]pyrimidine) and the substituents on the pyrazole ring, the C5 position might not be as electron-deficient as other positions, such as C4 or C6. Computational studies and Hammett analysis of related pyridine systems suggest that the position of the nitrogen atoms can significantly impact the electrophilicity of adjacent carbons.[1]

  • Catalyst Inhibition: A primary suspect in low-yielding cross-coupling reactions with nitrogen-containing heterocycles is the coordination of the nitrogen lone pairs to the palladium catalyst. This can lead to the formation of inactive catalyst species, effectively halting the catalytic cycle.[2]

  • Steric Hindrance: While often less of a factor at the C5 position compared to more crowded positions, bulky substituents on the pyrazole ring or the incoming nucleophile/coupling partner can hinder the approach to the reaction center.

G cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Troubleshooting Pathways Problem Low Conversion at C5-Chloro Electronics Suboptimal Electronic Activation Problem->Electronics Is C5 sufficiently electrophilic? Catalyst Catalyst Inhibition/Deactivation Problem->Catalyst Is the catalyst active? Sterics Steric Hindrance Problem->Sterics Is access to C5 hindered? Conditions Non-Optimized Reaction Conditions Problem->Conditions Are conditions optimal? Optimize_Catalyst Catalyst & Ligand Screening Electronics->Optimize_Catalyst Catalyst->Optimize_Catalyst Modify_Conditions Adjust Base, Solvent, Temp. Sterics->Modify_Conditions Conditions->Modify_Conditions Optimize_Catalyst->Modify_Conditions Change_Reagent Activate Coupling Partner Modify_Conditions->Change_Reagent Switch_Reaction Consider Alternative Reaction Type Change_Reagent->Switch_Reaction

Initial Troubleshooting Workflow for Low C5-Chlorine Reactivity.

Troubleshooting Guides

Scenario 1: Failed Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling of a C5-chloro-pyrazolopyrimidine with an arylboronic acid is failing. I'm either recovering my starting material or observing significant decomposition. What should I do?

This is a classic challenge. Here’s a systematic approach to troubleshoot this issue.

1. Re-evaluate Your Catalyst and Ligand System:

  • The Problem: The C-Cl bond is notoriously difficult to activate for oxidative addition compared to C-Br or C-I bonds. Furthermore, the pyrimidine nitrogens can poison many standard palladium catalysts.[2]

  • Expert Recommendation: For electron-deficient chlorides, a highly active catalyst is paramount. Move away from first-generation catalysts.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and can sterically shield the palladium from coordinating with the pyrimidine nitrogens.[3] Excellent starting points are the Buchwald ligands such as XPhos , SPhos , or RuPhos .

    • Precatalyst Choice: Use modern precatalysts (e.g., G2, G3, or G4 palladacycles). These are air-stable and provide a reliable source of the active Pd(0) species.

2. Optimize Your Base and Solvent System:

  • The Problem: The choice of base is critical and can be substrate-dependent. An inappropriate base can lead to boronic acid decomposition or fail to efficiently promote transmetalation.

  • Expert Recommendation:

    • Base Selection: While K₂CO₃ or Cs₂CO₃ are common, for challenging couplings, consider using a stronger, non-nucleophilic base like K₃PO₄. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[3]

    • Solvent System: Aprotic polar solvents are generally preferred. 1,4-Dioxane or toluene are good starting points. Ensure your solvent is rigorously anhydrous, as water can negatively impact the catalytic cycle.

3. Address Boronic Acid Instability:

  • The Problem: Arylboronic acids, especially heteroarylboronic acids, can be unstable under reaction conditions, leading to protodeboronation.

  • Expert Recommendation:

    • Switch to Boronate Esters: Use the corresponding pinacol boronate ester (Bpin) of your aryl group. These are generally more stable and often provide better results in challenging couplings.

    • Use Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid in situ.

ParameterInitial Condition (Typical)Optimized Condition (Recommended)Rationale
Catalyst Pd(PPh₃)₄XPhos Pd G3Higher activity, promotes C-Cl activation.[3]
Ligand PPh₃XPhos, SPhosBulky, electron-rich ligand enhances oxidative addition and reductive elimination.
Base Na₂CO₃K₃PO₄Often more effective for challenging couplings.
Boron Source Arylboronic AcidAryl-Bpin or Aryl-BF₃KIncreased stability, prevents protodeboronation.
Solvent Toluene/H₂OAnhydrous 1,4-DioxaneMinimizes side reactions and catalyst deactivation.

Table 1. Recommended Optimization Parameters for Suzuki-Miyaura Coupling at C5.

Protocol for a Robust Suzuki-Miyaura Coupling at C5:

  • To a dry reaction vial, add the C5-chloro-pyrazolopyrimidine (1.0 equiv), the arylboronic pinacol ester (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 4-10 mol%).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. If the reaction stalls, a small addition of fresh catalyst may be beneficial.

Scenario 2: Low Yield in Buchwald-Hartwig Amination

Q3: I'm attempting a Buchwald-Hartwig amination at the C5 position with a primary amine, but I'm getting a very low yield. What are the key parameters to investigate?

Buchwald-Hartwig aminations are powerful but can be sensitive, especially with heteroaryl chlorides.

1. Catalyst and Ligand Selection is Crucial:

  • The Problem: As with Suzuki couplings, catalyst choice is paramount for C-Cl bond activation. The amine substrate itself can also act as a ligand, leading to complex equilibria and potential catalyst inhibition.

  • Expert Recommendation:

    • Ligand Choice: Sterically hindered biarylphosphine ligands are the gold standard. For primary amines, ligands like tBuXPhos or BrettPhos are often excellent choices. These ligands promote the formation of the monoligated palladium species, which is crucial for efficient catalysis.[4]

    • Palladium Source: Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂ in combination with the ligand, or preferably, a pre-formed palladium-ligand complex.

2. Base Selection and Its Impact:

  • The Problem: The base deprotonates the amine, forming the active nucleophile. A base that is too weak will result in a slow reaction, while a base that is too strong might lead to side reactions or degradation of sensitive functional groups.

  • Expert Recommendation:

    • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates that are sensitive to strong bases, a weaker base like Cs₂CO₃ or K₂CO₃ can be used, though this may necessitate higher reaction temperatures.

    • Lithium Hexamethyldisilazide (LHMDS): This is another strong base that can be effective, particularly when other bases fail.

3. Reaction Conditions: Solvent and Temperature:

  • The Problem: Inadequate temperature or an inappropriate solvent can lead to a sluggish reaction.

  • Expert Recommendation:

    • Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents. Ensure they are thoroughly dried, as water can deactivate the catalyst and hydrolyze the active palladium-amide species.

    • Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C. If you are running the reaction at a lower temperature, a gradual increase may improve the yield. Microwave irradiation can also be a powerful tool to accelerate the reaction.

G

Systematic Optimization for Buchwald-Hartwig Amination.

Scenario 3: Considering Nucleophilic Aromatic Substitution (SNAr)

Q4: Given the difficulties with cross-coupling, would a direct SNAr with an amine or thiol be a better approach for functionalizing the C5-chloro position?

SNAr can be a very effective and economical alternative to cross-coupling reactions, but its success is highly dependent on the electronic nature of the pyrazolopyrimidine ring and the strength of the nucleophile.

1. Assessing Substrate Suitability for SNAr:

  • The Principle: SNAr reactions proceed through a negatively charged Meisenheimer intermediate. The rate of reaction is therefore accelerated by electron-withdrawing groups that can stabilize this intermediate.[5]

  • Expert Recommendation:

    • Analyze Your Scaffold: If your pyrazolopyrimidine ring has additional electron-withdrawing groups (e.g., a nitro group, cyano group), SNAr is more likely to be successful.

    • Positional Reactivity: In pyrimidine systems, the C4 and C6 positions are often more reactive towards SNAr than the C2 or C5 positions due to better stabilization of the Meisenheimer intermediate by the ring nitrogens. However, with strong nucleophiles and forcing conditions, reaction at C5 is certainly possible.[6]

2. Optimizing SNAr Conditions:

  • The Problem: Insufficiently activated substrates or weak nucleophiles will lead to no reaction.

  • Expert Recommendation:

    • Nucleophile Choice: Strong nucleophiles are required. For amines, secondary amines are generally more nucleophilic than primary amines. For thiols, deprotonation to the thiolate is necessary.

    • Solvent: Polar aprotic solvents such as DMSO , DMF , or NMP are ideal as they can solvate the cation of the salt and leave the anion (the nucleophile) more reactive.

    • Temperature: SNAr reactions often require elevated temperatures, sometimes in excess of 120 °C, especially for less activated substrates.

    • Base: A non-nucleophilic base such as K₂CO₃ or DIPEA is often added to scavenge the HCl produced during the reaction with amines. For thiols, a base is needed to generate the thiolate.

Protocol for a Trial SNAr Reaction at C5:

  • In a reaction vial, dissolve the C5-chloro-pyrazolopyrimidine (1.0 equiv) in DMSO or DMF.

  • Add the amine or thiol nucleophile (1.5-2.0 equiv).

  • Add a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Seal the vial and heat to 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. Accounts of Chemical Research, 43(4), 414–428.
  • Reddit. (2018).
  • BenchChem. (n.d.).
  • Gontcharov, A. V., et al. (2010). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Journal of Medicinal Chemistry, 53(8), 3240-3255.
  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.
  • Srinivas, K., et al. (2014). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1334-1355.
  • El-Sayed, N. S., et al. (2022).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Science.gov. (n.d.). c4 c5 c6: Topics by Science.gov.
  • Lipshutz, B. H., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(19), 6544-6550.
  • ResearchGate. (n.d.). Structure of a pyrazolo-[3,4-d]-pyrimidine.
  • Lamey, F. S., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 100, 103944.
  • Timoshchuk, V. (2005). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 1043-1046.
  • de la Torre, M. G., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • ResearchGate. (n.d.). Chemical structures of pyrazolo[3,4-d]pyrimidine derivative (32)and its binding mode within EGFR.
  • ResearchGate. (n.d.).
  • Taylor, A. M., et al. (2012). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters, 3(4), 304-308.
  • Pazdera, P., et al. (2021). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 26(16), 4945.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2263-2270.
  • Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 39(10), 2821-2832.
  • Svejstrup, T. D., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Abdel-Ghani, N. T., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(37), 6231-6254.
  • Gomaa, M. A. M. (2012).
  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.

Sources

Preventing dehalogenation side reactions during palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Catalysis Technical Support Center: Dehalogenation Mitigation

Subject: Troubleshooting and Preventing Dehalogenation in Pd-Catalyzed Cross-Coupling Ticket ID: #Pd-DEHAL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic Triage

The Problem: Dehalogenation (hydrodehalogenation) is a parasitic side reaction where the carbon-halogen bond (C-X) of the electrophile is reduced to a carbon-hydrogen bond (C-H), rather than forming the desired C-C or C-N bond. This consumes starting material and generates a byproduct that is often difficult to separate chromatographically.

Is it Dehalogenation? (Quick Check) Before altering conditions, confirm the identity of the byproduct.

  • Mass Spectrometry: Look for a mass corresponding to

    
    .
    
  • NMR: Look for the appearance of a new proton signal (often a triplet or multiplet depending on coupling) where the halogen used to be.

The Mechanistic Fork: Dehalogenation is rarely a random event; it is a kinetic competition between the desired Transmetallation/Reductive Elimination and the undesired


-Hydride Elimination  or Hydride Transfer .

DehalogenationMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Start->OxAdd Fork KINETIC FORK OxAdd->Fork TransMet Transmetallation (+ R-M) Fork->TransMet Fast Path (Bulky Ligands) PdHydride Pd-Hydride Species [L-Pd(II)-Ar-H] Fork->PdHydride Slow Path (Steric Openness) RedElim Reductive Elimination TransMet->RedElim Product Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Solvent/Base/Ligand) HydrideSource->PdHydride Donates H- DehalProduct Dehalogenation (Ar-H) PdHydride->DehalProduct Reductive Elim.

Figure 1: The Mechanistic Fork. Dehalogenation occurs when the catalytic cycle is intercepted by a hydride source before transmetallation can occur.

Module A: The Buchwald-Hartwig Sector

Issue: "My aryl bromide is converting to the arene instead of coupling with the amine."

Root Cause: In C-N coupling, the amine itself can act as a reducing agent. If the amine has hydrogens on the carbon


 to the nitrogen, the amido-palladium intermediate can undergo 

-hydride elimination
to form an imine and a Pd-hydride species, which then reduces the aryl ring.

Troubleshooting Q&A:

Q: I am using a primary amine and seeing 20% dehalogenation. Why? A: The intermediate formed after amine binding is susceptible to


-hydride elimination. This is kinetically favored if the reductive elimination step is slow.
  • Fix: Switch to a ligand that accelerates reductive elimination.[1] Biaryl phosphines (e.g., BrettPhos, RuPhos) are designed to be bulky, forcing the Pd center to eject the product (reductive elimination) faster than the

    
    -hydride elimination can occur [1].
    

Q: Does the base matter? A: Yes. Bases like Sodium tert-butoxide (NaOtBu) are standard but can act as hydride sources via


-hydride elimination from the tert-butyl group, especially at high temperatures.
  • Fix: Switch to inorganic bases like

    
      or 
    
    
    
    . These have no protons to donate.

Module B: The Suzuki-Miyaura Sector

Issue: "I am seeing the reduced starting material alongside my biaryl product."

Root Cause: In Suzuki coupling, the culprit is often the solvent system . Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors. Palladium can oxidize these alcohols to aldehydes/ketones, generating the fatal Pd-H species [2].

Troubleshooting Q&A:

Q: I'm using Ethanol/Water because it's 'green'. Is this causing my dehalogenation? A: Likely, yes. Ethanol is a classic hydride donor in the presence of Pd(II).

  • Fix: Switch to n-Butanol or t-Amyl alcohol (sterically hindered alcohols are poorer hydride donors) or move to aprotic polar solvents like 1,4-Dioxane or Toluene [3].

Q: My substrate is an electron-deficient aryl halide (e.g., 4-bromopyridine). Why is dehalogenation worse here? A: Electron-deficient rings facilitate faster oxidative addition, but they also make the resulting Pd(II)-Ar species more electrophilic and prone to accepting a hydride.

  • Fix: You must outcompete the side reaction. Increase the concentration of the boronic acid (1.5 - 2.0 equiv) to accelerate the transmetallation step. Use a pre-catalyst (e.g., XPhos Pd G4 ) to ensure immediate active species generation without an induction period where side reactions thrive.

Module C: Alkyl Halides & "Chain Walking"

Issue: "My alkyl cross-coupling is yielding an isomerized alkene or reduced alkane."

Root Cause: Alkyl-palladium intermediates are notoriously unstable due to rapid


-hydride elimination .[2] This leads to "Chain Walking" (isomerization) or total reduction.

Q: How do I stop the metal from 'walking' down the chain? A: You need to make the reductive elimination step faster than the


-hydride elimination.
  • Fix: Use ligands with large bite angles or extreme steric bulk (e.g., Xantphos , N-Heterocyclic Carbenes (NHCs) ). These ligands destabilize the square-planar Pd(II) complex, encouraging the immediate ejection of the product [4].

Experimental Protocols

Table 1: Base Selection for Dehalogenation Avoidance
Base TypeRisk LevelMechanism of FailureRecommended Replacement
NaOEt / NaOMe HighDirect

-hydride elimination from ethoxide/methoxide.
NaOtBu (Lower risk, but non-zero)
NaOtBu Moderate

-H elim from t-butyl group at T > 80°C.

or


/ DIPEA
HighAmine oxidation leads to Pd-H formation.Inorganic Carbonates

/

LowNo protons to donate.N/A (Gold Standard)
Protocol: The "Anti-Dehalogenation" Screen

Use this protocol when standard conditions yield >10% dehalogenated byproduct.

Reagents:

  • Catalyst: XPhos Pd G4 (2 mol%) - Pre-catalyst prevents induction period.

  • Ligand: XPhos (2 mol%) - Added to stabilize active species.

  • Base:

    
     (2.0 equiv) - Inorganic, anhydrous.
    
  • Solvent: 1,4-Dioxane (Anhydrous) - Strictly aprotic.

Step-by-Step:

  • Charge: In a glovebox or under active

    
     flow, charge a reaction vial with Aryl Halide (1.0 equiv), Coupling Partner (1.2 equiv), 
    
    
    
    (2.0 equiv), XPhos Pd G4 (0.02 equiv), and XPhos (0.02 equiv).
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration wrt halide).

    • Critical: Do not use un-degassed solvent. Oxygen can promote homocoupling, which indirectly slows transmetallation, allowing dehalogenation to compete.

  • Seal & Heat: Cap tightly. Heat to 80°C.

  • Monitor: Check LCMS at 1 hour.

    • If dehalogenation persists: Lower temperature to 60°C and increase catalyst loading to 4 mol%. High T favors

      
      -hydride elimination (high activation energy) more than reductive elimination.
      

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Dehalogenation Observed CheckSolvent Are you using alcohol solvents? Start->CheckSolvent SwitchSolvent Switch to Dioxane or Toluene CheckSolvent->SwitchSolvent Yes CheckBase Are you using Alkoxide/Amine base? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is the ligand bulky? CheckBase->CheckLigand No SwitchLigand Switch to XPhos, BrettPhos, or NHC CheckLigand->SwitchLigand No CheckTemp Is Temp > 100°C? CheckLigand->CheckTemp Yes CheckTemp->SwitchLigand No (Already Optimized) LowerTemp Lower Temp to 60-80°C Increase Cat. Loading CheckTemp->LowerTemp Yes

Figure 2: Systematic troubleshooting flow for eliminating dehalogenation side reactions.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Navarro, O., et al. (2003). Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System.[3] The Journal of Organic Chemistry. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Cárdenas, D. J. (2003). Advances in Functional-Group-Tolerant Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Amine Displacement in Dichloro-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SNAr-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely here because you are attempting a Nucleophilic Aromatic Substitution (


) on a dichloro-heterocycle (most commonly 2,4-dichloropyrimidine  or 2,4-dichloroquinazoline ) and are facing issues with regioselectivity , incomplete conversion , or by-product formation .

In these systems, temperature is not merely a kinetic accelerator; it is the primary switch that dictates the chemoselectivity between the C4 (kinetic) and C2 (thermodynamic/less reactive) positions. This guide moves beyond basic "heat and stir" instructions to provide a mechanistic rationale for temperature control.

Module 1: The Regioselectivity Paradox

The Core Mechanism

In 2,4-dichloropyrimidine, the two chloride positions are not equivalent.

  • C4 Position (Kinetic): This position is more electrophilic due to the para-relationship with the N1 nitrogen and less steric hindrance. The LUMO coefficient is highest here, making it the site of initial attack at lower temperatures.

  • C2 Position (Thermodynamic/Harder): Flanked by two nitrogen atoms, this position is electronically activated but sterically more hindered and often requires higher activation energy (

    
    ) to displace.
    

The Temperature Rule:

Low Temperature (-78°C to 0°C): Favors exclusive C4-substitution (Kinetic Control). Elevated Temperature (>60°C): Overcomes the activation barrier for C2-substitution , leading to mixtures or bis-substitution (2,4-diamino products).

Visualizing the Pathway

SNAr_Pathway Start 2,4-Dichloropyrimidine TS_C4 TS-1 (Low Ea) C4 Attack Start->TS_C4 Fast (Kinetic) TS_C2 TS-2 (High Ea) C2 Attack Start->TS_C2 Slow (High Temp req.) Amine Amine (R-NH2) Amine->TS_C4 Amine->TS_C2 Prod_C4 4-Amino-2-chloropyrimidine (Major Product @ <20°C) TS_C4->Prod_C4 Prod_C2 2-Amino-4-chloropyrimidine (Minor/Impurity) TS_C2->Prod_C2 Prod_Bis 2,4-Diaminopyrimidine (Over-reaction) Prod_C4->Prod_Bis Excess Amine + Heat (>50°C)

Figure 1: Reaction pathway divergence. Note that the C4 product can convert to the bis-product if temperature is uncontrolled.

Module 2: Optimization Protocol

Do not guess the temperature. Follow this Step-Up Ramping Protocol to determine the precise window for your specific amine substrate.

Experimental Workflow
  • Baseline (0°C Start):

    • Dissolve substrate in a polar aprotic solvent (THF or DMF).

    • Add base (DIPEA or

      
      , 1.1 equiv).
      
    • Add amine (1.0 equiv) slowly at 0°C .

    • Checkpoint: Monitor by LCMS after 1 hour.[1]

      • Result A: >90% Conversion to Mono-product.[2] -> Stop.

      • Result B: <10% Conversion. -> Proceed to Step 2.

  • The Thermal Ramp (Room Temp):

    • Allow reaction to warm to 20–25°C .

    • Stir for 2–4 hours.

    • Checkpoint: Monitor LCMS.[1]

      • Look for the onset of Bis-substitution (M+Amine). If Bis > 5%, cool back down to 10°C.

  • Forcing Conditions (Only if C4 is unreactive):

    • If the amine is a weak nucleophile (e.g., aniline, electron-deficient amine), heat to 40°C–60°C .

    • Critical Warning: Above 60°C, the rate of C2 attack increases significantly.

Data Analysis: Interpreting Your LCMS
ObservationDiagnosisRoot CauseCorrective Action
Mixture of Isomers (C4:C2 ratio < 10:1) Loss of Kinetic ControlTemperature too high during addition.Cool to -20°C or -78°C for addition. Switch solvent to THF (allows lower temps than DMF).
Bis-Product Formation (>10%) Over-reactionTemperature too high OR excess amine.Reduce amine to 0.95 equiv. Lower temp by 10°C.
Stalled Reaction (~60% Conv.) Product InhibitionHCl salt formation is trapping the amine.Ensure sufficient base scavenger (DIPEA). Check solubility of the amine salt.
Hydrolysis (M+16/M+18 peaks) Moisture ContaminationWet solvent/hygroscopic base at high temp.Use anhydrous solvents. Switch to molecular sieves. Avoid heating >50°C if water is present.

Module 3: Troubleshooting & FAQs

Q1: "I need the C2 isomer, but I only get C4. What do I do?"

Answer: You are fighting the natural kinetics of the ring.

  • Strategy A (Inversion): Install a "dummy" group at C4 (e.g., a thiomethyl group or a non-nucleophilic group) that can be removed later, forcing the amine to C2.

  • Strategy B (Catalysis): Use Palladium-catalyzed Buchwald-Hartwig coupling. Pd-catalysis often undergoes oxidative addition at the C-Cl bond that is electronically distinct, sometimes allowing for inverted selectivity compared to

    
     [2].
    
  • Strategy C (Alternative Reagents): Some reports suggest that using harder nucleophiles (like alkoxides) or specific Lewis Acids can shift selectivity, but for amines, C4 is overwhelmingly favored [1].

Q2: "My reaction turns into a black tar at 80°C."

Answer: Pyrimidines and quinazolines are prone to polymerization and decomposition at high temperatures, especially in the presence of excess amine acting as a base.

  • Fix: Do not exceed 60°C unless absolutely necessary. If high heat is required, use a microwave reactor for short bursts (5–10 mins) rather than prolonged oil bath heating. This minimizes the time available for thermal decomposition pathways.

Q3: "Why does the reaction stall in DCM but work in DMF?"

Answer:


 reactions proceed through a charged Meisenheimer complex (transition state).
  • Polar Aprotic Solvents (DMF, DMSO, NMP): Stabilize the charged transition state, significantly lowering the activation energy (

    
    ). This allows the reaction to proceed at lower temperatures where regioselectivity is better controlled.
    
  • Non-polar Solvents (DCM, Toluene): Destabilize the transition state, requiring higher temperatures to achieve conversion, which risks side reactions.

Decision Logic for Temperature Selection

Use this flow to select your initial conditions.

Optimization_Flow Start Start Optimization AmineType Is Amine Nucleophilic? (Aliphatic vs Aromatic) Start->AmineType Aliphatic Aliphatic (Strong Nucleophile) AmineType->Aliphatic Yes Aromatic Aromatic/Weak Nucleophile AmineType->Aromatic No Cond_A Condition A: 0°C in THF/DCM Aliphatic->Cond_A Cond_B Condition B: RT to 50°C in DMF/DMSO Aromatic->Cond_B Check Check LCMS @ 1hr Cond_A->Check Cond_B->Check Result_Good >90% Mono-Sub (Success) Check->Result_Good Clean Result_Mix Mixture/Bis-Sub (Too Hot) Check->Result_Mix Impure Result_NoRxn No Reaction (Too Cold) Check->Result_NoRxn Stalled Action_Cool Cool to -20°C Add Amine Slower Result_Mix->Action_Cool Action_Heat Increase Temp +10°C or Switch Solvent Result_NoRxn->Action_Heat

Figure 2: Decision Matrix for initial reaction condition screening.

References

  • National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link](Note: Contextual citation based on standard Pd-catalysis inversion literature).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • Vapourtec. Machine Learning: Optimization of Continuous-Flow Photoredox Amine Synthesis. (Demonstrating modern flow optimization techniques). [Link]

Sources

Solving solubility issues of pyrazolo[4,3-d]pyrimidine intermediates in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

Pyrazolo[4,3-d]pyrimidines are privileged scaffolds in kinase inhibitor development (e.g., CDK2, EGFR inhibitors). However, their rigid, planar heteroaromatic structure leads to intense


-

stacking and intermolecular hydrogen bonding. In the lab, we often refer to these intermediates as "brick dust"—solids that are technically organic but refuse to dissolve in standard solvents like

.

This guide addresses the two primary failure modes in NMR analysis of these compounds:

  • Macroscopic Insolubility: The sample simply does not dissolve.

  • Microscopic Aggregation: The sample dissolves but yields broad, useless peaks due to supramolecular stacking in solution.

Diagnostic Module: Is it Insoluble or Aggregated?

Before selecting a solvent, diagnose the spectrum. The symptoms dictate the cure.

SymptomDiagnosisRoot CauseRecommended Fix
No signal / Noise only Insolubility Crystal lattice energy > Solvation energy.Switch to High-Polarity/Acidic Solvents (See Tier 3).
Broad, shapeless humps Aggregation

-

Stacking or slow tumbling in solution.
Variable Temperature (VT) NMR (See Tier 2).
Missing NH/OH protons Exchange Rapid exchange with residual water in solvent.Dry solvent or use DMSO-

+ Desiccant.
Duplicated peaks Tautomerism Slow exchange between N-H tautomers (N1-H vs N2-H).Heat (to coalesce) or Acidify (to lock protonation).
The Solvent Strategy: A Hierarchical Approach

Do not default to Chloroform (


). For fused pyrimidines, 

often yields misleading data due to aggregation. Follow this hierarchy:
Tier 1: The Workhorse (DMSO-

)
  • Why: High dielectric constant disrupts moderate electrostatic interactions.

  • Limit: Often fails for highly crystalline intermediates (e.g., un-alkylated cores).

  • Note: Residual water peak at ~3.33 ppm can obscure signals.

Tier 2: The "Melter" (DMSO-

at 353K / 80°C)
  • Mechanism: Thermal energy overcomes the

    
    -stacking enthalpy (
    
    
    
    ).
  • Procedure:

    • Prepare sample in DMSO-

      
      .[1][2]
      
    • Equilibrate probe to 300K.

    • Stepwise heat to 353K (check probe limits).

    • Result: Sharpening of aromatic peaks; coalescence of rotamers.

Tier 3: The "Disruptor" (DMSO-

+ TFA-

)
  • Mechanism: Trifluoroacetic acid (TFA) protonates the basic pyrimidine nitrogens. This introduces positive charge repulsion between molecules, shattering the

    
    -stacks.
    
  • Volume: Add 1-2 drops of TFA-

    
     (or standard TFA if deuterated is unavailable) to the DMSO tube.
    
  • Warning: Acid Labile Groups. Do not use if your molecule contains Boc groups, acetals, or silyl ethers.

Tier 4: The "Specialists" (TFE-d3 / HFIP-d2)
  • Use Case: When the sample is acid-sensitive but insoluble in DMSO.

  • Mechanism: Fluorinated alcohols (Trifluoroethanol, Hexafluoroisopropanol) are exceptional hydrogen bond donors that solvate the basic nitrogens without full protonation.

Decision Logic: The Solvent Selection Tree

The following workflow illustrates the logical path to obtaining a clean spectrum.

SolventSelection Start Start: Solid Sample TryCDCl3 Attempt CDCl3? Start->TryCDCl3 IsSoluble Soluble? TryCDCl3->IsSoluble CheckLines Lines Sharp? IsSoluble->CheckLines Yes TryDMSO Switch to DMSO-d6 IsSoluble->TryDMSO No Success Acquire Spectrum CheckLines->Success Yes CheckLines->TryDMSO No (Broad) CheckDMSO Soluble & Sharp? TryDMSO->CheckDMSO CheckDMSO->Success Yes BroadLines Issue: Broad Lines (Aggregation) CheckDMSO->BroadLines No (Hazy) Insoluble Issue: Precipitate (Insolubility) CheckDMSO->Insoluble No (Solid) Heat VT-NMR (80°C) BroadLines->Heat AcidSensitive Acid Sensitive? Insoluble->AcidSensitive Heat->Success AddAcid Add TFA-d (1-2 drops) AddAcid->Success AcidSensitive->AddAcid No TryHFIP Try TFE-d3 or HFIP-d2 AcidSensitive->TryHFIP Yes TryHFIP->Success

Figure 1: Logical workflow for solvent selection based on solubility and spectral resolution.

Experimental Protocol: The "TFA Spike" Method

This is the most reliable method for rigid heterocycles, provided the compound is acid-stable.

Materials:

  • Standard 5mm NMR tube.[3]

  • Solvent A: DMSO-

    
     (0.6 mL).
    
  • Solvent B: Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ) or standard TFA.

Step-by-Step:

  • Initial Suspension: Place 5-10 mg of the intermediate in the NMR tube. Add 0.6 mL DMSO-

    
    . Cap and shake.
    
    • Observation: If the solution is cloudy or solid remains at the bottom, proceed.

  • The Spike: Add 20

    
    L  (approx. 1 drop) of TFA.
    
  • The Mixing: Shake vigorously. The solution should clarify immediately as the protonation breaks the intermolecular H-bond network.

  • Acquisition: Run the 1H NMR.

    • Note: The residual TFA-OH peak will appear broad around 11-13 ppm (variable).

    • Note: Exchangeable protons (NH) on your molecule may disappear (exchange with TFA) or shift downfield.

Frequently Asked Questions (FAQs)

Q1: Will adding TFA degrade my pyrazolo[4,3-d]pyrimidine? A: generally, no. The pyrazolo[4,3-d]pyrimidine core is highly stable to acid. However, if you have acid-labile protecting groups (e.g., Boc, THP, Trityl) or silyl ethers (TBDMS), TFA will deprotect them in the NMR tube. In these cases, use HFIP-d2 or Pyridine-d5 .

Q2: My signals are shifting when I add TFA. Why? A: This is the protonation shift . Protonating the pyridine-like nitrogen (N5 or N7) withdraws electron density from the ring, causing a downfield shift (deshielding) of adjacent protons (typically 0.2 - 0.5 ppm). You must account for this when comparing to literature values run in neutral solvents.

Q3: I see a huge broad peak at 10-14 ppm after adding TFA. What is it? A: That is the exchange peak between the TFA acid proton and any residual water or exchangeable NH protons in your sample. It is normal.

Q4: Can I recover my sample after using DMSO/TFA? A: Yes, but it requires workup.

  • Pour the NMR contents into water (10 mL).

  • Neutralize with saturated

    
     (The compound will likely precipitate as the salt is neutralized).
    
  • Extract with Ethyl Acetate.

References
  • Vertex Pharmaceuticals. Design, synthesis, and biological evaluation of novel N1-methyl pyrazolo[4,3-d]pyrimidines.[4] (Discusses synthesis and characterization of the scaffold).

  • Sloop, Joseph C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (Details the effects of TFA on chemical shifts and solvent interactions).

  • Cornell University NMR Facility. NMR Sample Preparation and Solvent Selection Guide. (General best practices for solubility and shimming).

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[5] (Reference for identifying residual solvent peaks in DMSO/TFA mixtures).

Sources

Technical Support Center: Catalytic Systems for Difficult Suzuki Couplings on Electron-Deficient Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving electron-deficient pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these challenging yet crucial transformations. The inherent electron-deficient nature of the pyrimidine ring, while activating it for nucleophilic aromatic substitution, also introduces a unique set of challenges in palladium-catalyzed cross-coupling reactions. This resource provides in-depth, field-proven insights to help you overcome common hurdles and achieve high-yielding, selective couplings.

The Challenge of Electron-Deficient Pyrimidines

The pyrimidine core is a ubiquitous scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The Suzuki-Miyaura coupling is a powerful tool for elaborating these structures by forming C-C bonds.[2][3] However, the very electronic properties that make pyrimidines valuable can also complicate their functionalization. The electron-deficient pyrimidine ring can be highly reactive, but this reactivity can also lead to undesired side reactions or catalyst inhibition, particularly when unprotected nitrogen atoms are present.[3][4][5] This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Yield

Question 1: I am attempting a Suzuki coupling with a 2-chloropyrimidine and an arylboronic acid, but I am seeing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity of aryl chlorides is a common issue in Suzuki couplings, although the electron-deficient nature of the pyrimidine ring generally makes halopyrimidines more reactive than their benzene analogues.[1][6] However, several factors could still be contributing to poor yields.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its coordinating ligand is paramount. For challenging substrates like aryl chlorides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[1]

    • Expertise & Experience: Electron-rich and bulky phosphine ligands are often necessary to facilitate the rate-limiting oxidative addition step with aryl chlorides.[7][8][9] Ligands such as SPhos, XPhos, or RuPhos, often used with palladium precatalysts, have shown excellent efficacy in these situations.[4] These ligands promote the formation of a coordinatively unsaturated, electron-rich Pd(0) species that readily undergoes oxidative addition.

    • Trustworthiness: A systematic screening of catalysts and ligands is a self-validating approach. Start with a robust system like a second-generation Buchwald precatalyst (e.g., XPhos Pd G2) before moving to more specialized systems if needed.[4]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[10]

    • Expertise & Experience: For less reactive chlorides, stronger bases are often required to promote the formation of the reactive boronate species.[9] While K₂CO₃ is a common choice, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[1][4] The choice of base should also be compatible with any base-sensitive functional groups on your substrates.[10]

  • Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Expertise & Experience: Aprotic polar solvents like 1,4-dioxane, THF, or DMF are commonly used.[8] Often, the addition of a small amount of water is beneficial as it can aid in the dissolution of the base and facilitate the formation of the active boronate. A typical ratio is 4:1 or 5:1 dioxane:water.[11]

Troubleshooting Workflow for Low Yield with Chloropyrimidines

Caption: Troubleshooting decision tree for low-yield Suzuki couplings of 2-chloropyrimidines.

Question 2: My Suzuki coupling of a 5-bromopyrimidine with an electron-rich arylboronic acid is sluggish and gives a low yield. I thought bromo-substrates were generally reactive. What's going on?

Answer:

While aryl bromides are typically more reactive than chlorides, the electronic nature of both coupling partners plays a significant role. The general principle is that an electron-poor aryl halide coupled with an electron-rich boronic acid (or vice-versa) leads to a more facile reaction.[12] In your case, both the pyrimidine (inherently electron-deficient) and the electron-rich boronic acid are electronically mismatched for an optimal reaction rate.

  • Mechanistic Insight: The rate-limiting step can be influenced by the electronics of the substrates. While an electron-withdrawing group on the aryl halide facilitates oxidative addition, an electron-donating group on the boronic acid can make the transmetalation step more favorable.[12] However, a highly electron-rich boronic acid can sometimes lead to side reactions like protodeboronation, especially with prolonged reaction times or in the presence of excess water.

  • Optimizing the Catalytic System:

    • Ligand Choice: Employing a highly electron-donating and bulky ligand can help accelerate the catalytic cycle. Ligands from the Buchwald family (e.g., SPhos, XPhos) are excellent choices here.[13]

    • Base Strength: A moderately strong base like K₃PO₄ is often a good starting point. Very strong bases might exacerbate protodeboronation of the electron-rich boronic acid.

  • Reaction Conditions:

    • Temperature: Gently increasing the reaction temperature can help overcome the activation barrier. Microwave irradiation can be particularly effective in driving sluggish reactions to completion in shorter timeframes.[1]

    • Degassing: Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst and the phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[8]

Recommended Catalyst Systems for Different Pyrimidine Halides

Pyrimidine SubstrateHalideRecommended Catalyst/Ligand SystemRecommended BaseSolvent System
2-ChloropyrimidineClXPhos Pd G2 / SPhos Pd G2K₃PO₄, Cs₂CO₃Dioxane/H₂O
4,6-DichloropyrimidineClPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O
5-BromopyrimidineBrPd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃, K₃PO₄Dioxane/H₂O, DMF
2,4-DiiodopyrimidineIPd(OAc)₂ / PPh₃Na₂CO₃Glyme/H₂O
Selectivity Issues

Question 3: I am working with 2,4-dichloropyrimidine and want to achieve selective monosubstitution at the C4 position. However, I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

Answer:

Regioselectivity in polyhalogenated pyrimidines is a common challenge. The C4 position of 2,4-dichloropyrimidine is generally more reactive towards oxidative addition than the C2 position.[1] This intrinsic reactivity difference can be exploited to achieve selective monosubstitution.

  • Controlling Stoichiometry: The most straightforward approach is to use the boronic acid as the limiting reagent. A slight excess of the 2,4-dichloropyrimidine (e.g., 1.2-1.5 equivalents) can favor monosubstitution.

  • Reaction Temperature and Time:

    • Expertise & Experience: Lowering the reaction temperature can often enhance selectivity. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction progress carefully by TLC or LC-MS. Once the starting dihalopyrimidine is consumed to the desired extent, quench the reaction to prevent further substitution.

    • Trustworthiness: Running a time course study at a fixed temperature is a self-validating method to determine the optimal reaction time for maximizing the yield of the monosubstituted product.

  • Catalyst System:

    • Expertise & Experience: While highly active catalysts are great for difficult couplings, a less reactive catalyst might offer better control in this case. You could start with Pd(PPh₃)₄, which is generally less reactive than the Buchwald-type catalysts.[1]

Workflow for Optimizing Regioselectivity in 2,4-Dichloropyrimidine Coupling

Caption: A workflow for improving regioselectivity in the Suzuki coupling of 2,4-dichloropyrimidine.

Side Reactions and Impurities

Question 4: I am observing a significant amount of a side product that appears to be the result of homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction in Suzuki couplings. It is often promoted by the presence of oxygen and can be exacerbated by certain reaction conditions.

  • Mechanistic Cause: The homocoupling is typically a Pd(II)-mediated process. If the Pd(0) catalyst is oxidized to Pd(II) by residual oxygen, or if a Pd(II) precatalyst is not efficiently reduced to Pd(0), these species can catalyze the homocoupling of the boronic acid.[8]

  • Prevention Strategies:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (20-30 minutes).[2]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require in-situ reduction.[8]

    • Control of Reaction Conditions: High temperatures and prolonged reaction times can sometimes lead to catalyst decomposition and an increase in homocoupling. If possible, run the reaction at the lowest effective temperature.

Question 5: My reaction with a bromopyrimidine is producing a debrominated pyrimidine as a major byproduct. What is the cause of this hydrodehalogenation?

Answer:

Hydrodehalogenation (replacement of the halogen with a hydrogen) is a known side reaction in palladium-catalyzed cross-couplings.

  • Mechanistic Pathways: This can occur through several pathways. One common route involves the oxidative addition of the aryl halide to Pd(0), followed by a reaction with a hydride source in the reaction mixture. The hydride source can be trace water, the solvent, or even the base. Another pathway can involve β-hydride elimination if an appropriate alkyl group is present on a phosphine ligand, although this is less common with arylphosphines.

  • Mitigation Strategies:

    • Choice of Solvent and Base: Anhydrous solvents and bases can sometimes reduce the extent of hydrodehalogenation, although this is not always the case.

    • Additives: The addition of a small amount of a weak oxidizing agent or a hydrogen scavenger can sometimes suppress this side reaction, but this should be approached with caution as it can also interfere with the desired catalytic cycle.

    • Catalyst and Ligand: Certain ligand systems may be more prone to promoting hydrodehalogenation. If this is a persistent issue, screening different phosphine ligands may be necessary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine[11]
  • Preparation: In a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product ArX Ar¹-X (Pyrimidine Halide) ArX->OxAdd ArB Ar²-B(OR)₂ + Base ArB->Transmetal

Sources

Validation & Comparative

A Comparative Guide to Pyrazolo[4,3-d] and [3,4-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the pyrazolopyrimidine scaffold has emerged as a cornerstone for developing potent and selective therapeutics. Its structural resemblance to the adenine core of ATP allows it to function as a "privileged scaffold," effectively competing with endogenous ATP for binding within the kinase catalytic site. This guide provides an in-depth comparison of two key isomers: pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine, detailing their inhibitory potencies, structure-activity relationships (SAR), and the fundamental reasons for the prevalence of one isomer over the other in clinical and preclinical development.

The Primacy of the Pyrazolo[3,4-d]pyrimidine Scaffold

The overwhelming majority of research and successful clinical applications have centered on the pyrazolo[3,4-d]pyrimidine core. This preference is not arbitrary; it is rooted in the specific arrangement of nitrogen atoms that makes it an exceptional bioisostere of adenine.[1][2] This structural mimicry is critical for forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a universally conserved feature essential for anchoring inhibitors.[2][3]

The strategic placement of nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold facilitates a binding mode analogous to that of ATP, leading to broad applicability across the kinome.[4] This has resulted in the development of inhibitors targeting a wide array of kinases implicated in oncology and immunology.[5][6][7][8][9][10]

cluster_0 Kinase ATP-Binding Site cluster_1 Ligand Binding Hinge Hinge Region (e.g., Gly796, Met793) Hydrophobic_I Hydrophobic Region I Hydrophobic_II Hydrophobic Region II Ribose_Pocket Ribose Pocket P34d Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) P34d->Hinge Crucial H-Bonds R1_Group Substituent Group 1 R1_Group->Hydrophobic_I Occupies Pocket R2_Group Substituent Group 2 R2_Group->Hydrophobic_II Enhances Selectivity

Caption: Binding model of pyrazolo[3,4-d]pyrimidine within a kinase active site.

Quantitative Inhibitory Potency

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is evident from the extensive data on its inhibitory activity against numerous kinases. The table below summarizes the half-maximal inhibitory concentrations (IC50) for representative analogs against key kinase targets.

Target KinaseAnalog/CompoundIC50 Value (nM)Reference
EGFR Compound 16 34[11]
Compound 4 54[11]
Compound 12b 16[12][13]
Compound 12g 4,180[14]
CDK2 Compound 14 57[1][15]
Compound 13 81[15]
Compound 15 119[15]
Src SI221(Potent, specific value not stated)[5]
SI-388(Potent, specific value not stated)[8]
PLK4 Compound 24j 0.2[16]
PKD Compound 17m 17-35[17]
RET Compound 23c (Potent, selective vs. KDR)[18]

This table is a representative sample and not exhaustive of the vast literature.

The Pyrazolo[4,3-d]pyrimidine Isomer: A Less Traveled Path

In stark contrast to its [3,4-d] counterpart, the pyrazolo[4,3-d]pyrimidine scaffold is significantly less explored in kinase inhibitor design. A direct, head-to-head comparison in the literature is scarce, which is in itself a critical finding. The primary reason for this disparity lies in its altered hydrogen bonding capacity.

The rearrangement of the pyrazole ring shifts the position of a key nitrogen atom, potentially disrupting the optimal geometry required for the canonical hydrogen bond interactions with the kinase hinge. This subtle structural change can have a profound impact on binding affinity.

cluster_p34d Pyrazolo[3,4-d]pyrimidine cluster_p43d Pyrazolo[4,3-d]pyrimidine p34d p43d label_p34d N1-N2-C-N arrangement Favorable for Hinge Binding label_p43d N2-N1-C-N arrangement Altered H-Bond Donor/Acceptor Pattern

Caption: Structural comparison of the two pyrazolopyrimidine isomers.

Despite this, the pyrazolo[4,3-d]pyrimidine scaffold is not without merit. Research has shown its potential as an inhibitor for specific kinase families, most notably Cyclin-Dependent Kinases (CDKs).[19][20][21][22]

  • CDK Inhibition: A notable pyrazolo[4,3-d]pyrimidine derivative, designed as a bioisostere of the known CDK inhibitor roscovitine, demonstrated potent inhibition of CDK2.[21] X-ray crystallography confirmed its binding in a mode similar to roscovitine, proving the scaffold can be successfully adapted.[21]

  • Microtubule Targeting: In a different approach, certain pyrazolo[4,3-d]pyrimidine derivatives have been developed as microtubule targeting agents, inhibiting tubulin polymerization—a mechanism distinct from direct kinase inhibition but equally relevant in oncology.[23] One such compound exhibited excellent potency with sub-nanomolar GI50 values against a majority of tumor cell lines in the NCI-60 panel.[23]

The research on this isomer suggests that while it may not possess the broad, ATP-mimetic utility of the [3,4-d] scaffold, it can be engineered into highly potent and selective inhibitors for specific targets. Its development simply requires a more tailored design strategy that accommodates its unique structural properties.

Experimental Design: Kinase Inhibition Assay

To empirically determine and compare the inhibitory potency of novel compounds, a robust and validated experimental protocol is essential. The ADP-Glo™ Kinase Assay is a widely accepted method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

This protocol provides a framework for assessing the IC50 value of a test compound.

1. Materials and Reagents:

  • Kinase of interest (e.g., EGFR, Src)
  • Kinase-specific substrate peptide
  • ATP (at a concentration near the Km for the specific kinase)
  • Test compounds (pyrazolo[3,4-d] and [4,3-d]pyrimidine analogs) serially diluted in DMSO.
  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
  • ADP-Glo™ Reagent
  • Kinase Detection Reagent
  • White, opaque 384-well assay plates

2. Experimental Workflow:

A 1. Kinase Reaction Setup Add 2.5 µL of Kinase + Substrate Mix to wells. B 2. Compound Addition Add 2.5 µL of serially diluted test compound. Include 'No Inhibitor' and 'No Enzyme' controls. A->B C 3. Initiate Reaction Add 5 µL of ATP solution to all wells. Mix and incubate at room temperature for 60 min. B->C D 4. Stop Reaction & Deplete ATP Add 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 min. C->D E 5. Generate Luminescent Signal Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30-60 min. D->E F 6. Data Acquisition Read luminescence on a plate reader (e.g., GloMax®). E->F G 7. Analysis Normalize data and fit to a dose-response curve to calculate IC50 values. F->G

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

3. Causality and Validation:

  • ATP Concentration: Using ATP at or near its Michaelis-Menten constant (Km) ensures the assay is sensitive to competitive inhibitors.
  • Controls: The "No Inhibitor" (100% activity) and "No Enzyme" (background) controls are critical for data normalization, ensuring that the observed signal change is due to specific inhibition of the enzyme.
  • Luminescence Correlation: The ADP-Glo™ system is a self-validating cascade. The first reagent stops the kinase reaction and depletes the remaining ATP. The second reagent uses the ADP generated by the kinase to drive a separate luciferase reaction. Therefore, the light output is directly proportional to the amount of ADP produced, which is inversely proportional to the inhibitor's potency.

Conclusion and Future Directions

The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly successful platform for the development of kinase inhibitors due to its exceptional ability to mimic adenine and interact with the conserved kinase hinge region. Its utility is demonstrated by a wealth of preclinical data and approved drugs.[3]

Conversely, the pyrazolo[4,3-d]pyrimidine isomer remains a frontier with untapped potential. While its structural differences present a design challenge, existing studies confirm its viability for creating potent inhibitors against specific targets like CDKs.[19][21] The lack of broad, comparative data underscores an opportunity for further investigation. Future research should focus on structure-based design to exploit the unique geometry of the [4,3-d] scaffold, potentially leading to inhibitors with novel selectivity profiles that are inaccessible with the more conventional [3,4-d] core. A head-to-head screening of focused libraries against a diverse kinase panel would be invaluable to systematically map the therapeutic potential of this under-explored chemical space.

References

  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2015). Journal of Cellular Biochemistry, 116(5), 856-63. [Link]

  • New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (n.d.). PubMed Central. [Link]

  • Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). PubMed Central. [Link]

  • Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (n.d.). PubMed Central. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Clarivate. [Link]

  • Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. [Link]

  • Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (n.d.). PubMed Central. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. [Link]

  • Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Al-Azhar University. [Link]

  • Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)pyrazolo[3,4-d] pyrimidine Derivatives. (n.d.). PubMed. [Link]

  • Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Antitumor Activity of Novel pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-TK Inhibitors. (2016). Bioorganic Chemistry, 66, 129-40. [Link]

  • New pyrazolo[3,4- d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][23]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. [Link]

  • Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). PubMed Central. [Link]

  • Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). PubMed. [Link]

  • Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. (n.d.). PubMed. [Link]

  • Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. (2015). PubMed. [Link]

  • Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity. (2011). PubMed. [Link]

  • Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (n.d.). ResearchGate. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. (2019). Sci-Hub. [Link]

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A Senior Application Scientist's Guide to LC-MS Fragmentation and Impurity Identification of Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Pyrazolopyrimidines, a core scaffold in many important drugs, present unique analytical challenges in impurity profiling. This guide provides an in-depth exploration of using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize these impurities. We will move beyond procedural lists to explain the underlying causality of experimental choices, comparing key methodologies and providing actionable protocols. This document is designed to serve as a practical, authoritative resource grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Need for Impurity Profiling

Pyrazolopyrimidines are a privileged scaffold in medicinal chemistry, forming the basis for drugs like sildenafil, used to treat erectile dysfunction, and other analogues investigated for various therapeutic applications.[1][2] During synthesis and storage, a variety of related impurities can emerge, including starting materials, by-products, intermediates, and degradation products.[3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2), mandate strict control over these impurities.[3][4][5] Any impurity present above a specified threshold (typically 0.05% to 0.10%) must be reported, identified, and qualified to ensure patient safety.[3] This makes the precise identification and characterization of unknown impurities a critical, non-negotiable step in drug development and manufacturing.[6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) has become the gold standard for this task due to its exceptional sensitivity, selectivity, and ability to provide structural information.[7][8][9]

Fundamentals of LC-MS for Structural Elucidation

LC-MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[6] For pyrazolopyrimidine analysis, this synergy is essential.

  • Liquid Chromatography (LC): The LC system separates the API from its impurities based on their physicochemical properties (e.g., polarity). A reversed-phase C18 column is often the stationary phase of choice, using a gradient elution with a mixture of an aqueous mobile phase (often containing a volatile buffer like formic acid or ammonium acetate to aid ionization) and an organic modifier like acetonitrile or methanol.[10] The gradient is crucial for resolving compounds with a wide range of polarities in a single run.

  • Mass Spectrometry (MS): The eluent from the LC column is directed into the MS. Electrospray Ionization (ESI) is the most common ionization technique for pyrazolopyrimidines. Due to the presence of basic nitrogen atoms in the heterocyclic core, these molecules are readily protonated in the positive ion mode, forming a pseudomolecular ion, [M+H]+.[11]

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, the [M+H]+ ion (the precursor ion) is isolated and subjected to Collision-Induced Dissociation (CID).[11] In the collision cell, the ion is fragmented by colliding with an inert gas (like argon or nitrogen), breaking it into smaller, characteristic product ions. The resulting fragmentation pattern is a structural fingerprint of the molecule.[12]

Characteristic Fragmentation of the Pyrazolopyrimidine Core

Understanding the fragmentation pattern of the core pyrazolopyrimidine structure is key to identifying its analogues and impurities. Using a sildenafil-like structure as a model, we can predict and interpret the most common fragmentation pathways observed in MS/MS experiments.[1][13]

The primary cleavages typically occur at the most labile bonds, often surrounding the piperazine ring and the sulfonyl group. The product ions provide vital clues about specific regions of the molecule.[1] For example, a fragment corresponding to the loss of the N-methylpiperazine group is a strong indicator of modification on the phenylsulfonyl portion of the molecule. Conversely, if the piperazine-related fragment is intact but the m/z of the precursor ion has shifted, it suggests a modification on the pyrazolopyrimidine core itself.

Below is a generalized fragmentation pathway for a sildenafil-type pyrazolopyrimidine.

G cluster_0 Precursor Ion (Quadrupole 1) cluster_1 Collision Cell (Quadrupole 2) cluster_2 Product Ions (Quadrupole 3 / TOF) Precursor [M+H]+ Pyrazolopyrimidine API Collision Collision-Induced Dissociation (CID) with Inert Gas (Ar, N2) Precursor->Collision Isolation Frag1 Fragment A (Pyrazolopyrimidine Core) Collision->Frag1 Cleavage 1 Frag2 Fragment B (Piperazine Moiety) Collision->Frag2 Cleavage 2 Frag3 Fragment C (Phenylsulfonyl Group) Collision->Frag3 Cleavage 3 Frag4 Neutral Loss Collision->Frag4 Neutral Loss

Caption: Generalized MS/MS Fragmentation Workflow.

Comparative Analysis: High-Resolution MS (HRMS) vs. Tandem Quadrupole (QqQ) MS

While both HRMS (e.g., Orbitrap, TOF) and QqQ instruments are used for impurity analysis, they offer different advantages. The choice depends on the specific goal: identification versus quantification.

FeatureHigh-Resolution MS (HRMS)Tandem Quadrupole (QqQ) MS
Primary Use Identification & Characterization of unknown impurities.[14][15]Quantification of known impurities.
Mass Accuracy Very High (< 5 ppm).[16] Allows for determination of elemental composition.Unit Mass Resolution. Cannot determine elemental composition.
Sensitivity Excellent for full-scan data acquisition.Unmatched for targeted analysis (Selected Reaction Monitoring, SRM).
Workflow Collects full-scan data, allowing for retrospective analysis of unexpected impurities.[17]Pre-defined precursor-product ion transitions are monitored. Cannot detect untargeted compounds.
Cost & Complexity Higher initial cost and more complex data analysis.Lower cost, simpler operation for routine quantification.

Expert Insight: For initial impurity profiling during drug development, HRMS is invaluable.[14][18] Its ability to provide the exact mass of an unknown impurity allows chemists to propose a molecular formula, drastically narrowing down the potential structures.[15] Once impurities are identified and reference standards are synthesized, a more cost-effective and highly sensitive QqQ-based method can be developed and validated for routine quality control.

A Practical Workflow for Impurity Identification

A systematic approach is crucial for successfully identifying unknown impurities. The following workflow integrates best practices for a thorough investigation.

G A 1. Sample Preparation Dissolve API in suitable solvent (e.g., MeCN/H2O) B 2. LC-HRMS Analysis Perform gradient elution, acquire full scan and data-dependent MS/MS A->B C 3. Data Processing Detect peaks, compare impurity profile to a reference standard or control batch B->C D 4. Propose Molecular Formula Use accurate mass (<5 ppm error) of the [M+H]+ ion C->D E 5. Analyze Fragmentation Pattern Interpret MS/MS spectrum to identify core structures and modifications D->E F 6. Structure Elucidation Combine formula and fragment data to propose candidate structures E->F G 7. Confirmation Synthesize proposed structure as a reference standard and confirm by co-injection (RT, MS/MS) F->G H 8. Reporting & Qualification Document findings and assess toxicological risk per ICH guidelines G->H

Caption: Step-by-step workflow for impurity identification.

Experimental Protocol: LC-HRMS Method for Pyrazolopyrimidine Profiling

This protocol provides a robust starting point for developing a method to analyze pyrazolopyrimidine impurities. Optimization will be required based on the specific API and available instrumentation.

Objective: To separate, detect, and obtain high-resolution mass and fragmentation data for impurities in a pyrazolopyrimidine API sample.

A. Sample Preparation

  • Prepare a stock solution of the pyrazolopyrimidine API at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a working concentration of approximately 10 µg/mL using the same diluent. Causality: This concentration is typically sufficient to detect impurities at the 0.1% level while avoiding detector saturation from the main API peak.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection to remove particulates and protect the LC column.

B. LC Conditions

  • Instrument: U(H)PLC system coupled to an HRMS detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). Causality: A sub-2 µm particle size provides high chromatographic efficiency and resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a volatile modifier that aids in protonation for positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape.

  • Injection Volume: 2 µL.

C. HRMS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full Scan with data-dependent MS/MS (dd-MS2).

  • Full Scan Mass Range: m/z 100-1000.

  • Resolution (Full Scan): 70,000 FWHM.

  • MS/MS Trigger: Top 5 most intense ions.

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40 eV). Causality: Using multiple collision energies ensures a wide range of fragments are generated, from softer conditions preserving larger fragments to harder conditions revealing the core structure.

  • Resolution (MS/MS Scan): 17,500 FWHM.

Conclusion

The identification of pyrazolopyrimidine impurities is a complex but manageable task with the right analytical strategy. By leveraging the power of LC-HRMS, scientists can confidently separate impurities, determine their elemental compositions, and elucidate their structures through detailed fragmentation analysis.[19] This guide provides a framework that combines fundamental principles with practical, field-proven methodologies. A thorough understanding of fragmentation pathways, coupled with a systematic workflow, enables drug developers to meet stringent regulatory requirements and, most importantly, ensure the safety and efficacy of their pharmaceutical products.[7]

References

  • Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Structural determination of sildenafil and its analogues in dietary supplements by fast-atom bombardment collision-induced dissociation tandem mass spectrometry. PubMed.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Impurity Profiling with HRMS. Toref-Standards.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. SynThink.
  • Identification of impurities in pharmaceutical products. LabExperts.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • High Resolution Mass Spectrometry. ResolveMass Laboratories Inc.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Identification and quantification of unknown impurities (LC-MS y GC-MS). Netpharmalab.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • LC-MS/MS: Practical Method Development for the Pharmaceutical Industry. CfPIE.
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare.
  • Quality Guidelines. ICH.
  • Analytical Method Development and Validation in Pharmaceuticals. Chromatography Online.
  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. National Institutes of Health (NIH).
  • LC-MS/MS Method Development for Drug Analysis. YouTube.
  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. ResearchGate.
  • Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. National Institutes of Health (NIH).
  • An Overview of the Synthetic Routes to Sildenafil and Its Analogues. ResearchGate.
  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate.
  • Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.
  • Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. PubMed.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scirp.org.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MDPI.
  • PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. National Institutes of Health (NIH).
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare.

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X-ray crystallography data for 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Orthogonal Methods

Executive Summary: The Purine Bioisostere Challenge

The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a potent bioisostere for purines (adenine and guanine). Its 3,5,7-trisubstitution pattern allows for precise tuning of electronic and steric properties, making it a critical scaffold for inhibiting ATP-dependent enzymes like Cyclin-Dependent Kinases (CDKs) and Phosphodiesterases (PDEs) (e.g., Sildenafil).

While computational docking and NMR provide valuable insights, X-ray crystallography remains the definitive method for elucidating the binding modes of these compounds. This guide objectively compares X-ray crystallography against alternative structural determination methods, supported by experimental protocols and data analysis focused on the unique physicochemical properties of this scaffold.

Structural Landscape: The 3,5,7-Substitution Logic

To understand the crystallographic challenge, one must understand the ligand. The pyrazolo[4,3-d]pyrimidine core mimics the ATP purine ring but offers distinct vectors for substitution:

  • Position 7 (C7): Typically functionalized with an amine or carbonyl (e.g., 7-one).[1] In kinase inhibitors, this mimics the

    
    -amino group of adenine, acting as a hydrogen bond donor/acceptor to the hinge region .
    
  • Position 5 (C5): Often bears solubilizing groups or hydrophobic moieties that access the ribose/solvent-exposed pocket.

  • Position 3 (C3): Located on the pyrazole ring, this position directs substituents into the hydrophobic "back pocket" or gatekeeper region, crucial for selectivity.

Comparative Analysis: X-ray vs. Orthogonal Methods

The following analysis compares X-ray crystallography with NMR and Cryo-EM for determining the binding mode of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines.

Data Summary Table
FeatureX-ray Crystallography Solution NMR Cryo-EM Molecular Docking
Resolution High (1.5 – 2.5 Å) Medium (Distance constraints)Low/Medium (>3.0 Å for small proteins)N/A (Predictive)
H-Bond Definition Definitive (Hinge region geometry)Inferential (NOE/Chemical Shift)Often AmbiguousHypothetical
Sample Requirement Crystal (High Purity, >5 mg)Solution (Isotopic labeling often req.)Solution (Low conc., vitrified)None (In silico)
Ligand Size Limit NoneLimited (Complex < 30-40 kDa)Limited (Complex > 50-100 kDa)None
Dynamic Info Static (B-factors only)Excellent (Relaxation rates)Multiple conformational statesN/A
Cost/Throughput High Initial / High Throughput (Soaking)High / Low ThroughputHigh / Low ThroughputLow / Ultra-High
Critical Assessment
  • X-ray vs. NMR:

    • The Limitation: Pyrazolo[4,3-d]pyrimidines are often hydrophobic and prone to aggregation, complicating the high-concentration requirements for NMR.

    • The Advantage: X-ray crystallography (specifically co-crystallization) locks the ligand in the bioactive conformation, providing precise distances for the critical H-bonds at N1, N2, and N7 which are often ambiguous in NMR ensembles due to proton exchange rates.

  • X-ray vs. Cryo-EM:

    • The Limitation: Most kinase and PDE targets (30–60 kDa) are too small for routine high-resolution Cryo-EM reconstruction without scaffolding proteins.

    • The Advantage: X-ray achieves <2.0 Å resolution, essential for observing water-mediated bridges often seen with the C5-substituent of these ligands.

Decision Logic & Mechanism

The following diagram illustrates the decision-making process for selecting the structural method and the mechanistic interaction of the scaffold.

StructuralWorkflow Start Target: Kinase/PDE + 3,5,7-Trisubstituted Pyrazolo[4,3-d]pyrimidine CheckSize Target Size > 100 kDa? Start->CheckSize CheckSol Ligand Soluble > 1mM? CheckSize->CheckSol No CryoEM Cryo-EM (Complex Architecture) CheckSize->CryoEM Yes NMR Solution NMR (Dynamics/Kinetics) CheckSol->NMR Yes (High Solubility) Xray X-ray Crystallography (Atomic Resolution SBDD) CheckSol->Xray No (Hydrophobic) Binding Binding Mode Analysis CryoEM->Binding NMR->Binding Xray->Binding Hinge Hinge Interaction (Pos 7 & 1) Binding->Hinge Primary Anchor Gatekeeper Gatekeeper/Back Pocket (Pos 3) Binding->Gatekeeper Selectivity Vector Solvent Solvent Front (Pos 5) Binding->Solvent PK/Solubility Vector

Caption: Decision tree for structural determination and mapping of the 3,5,7-substitution vectors to binding pocket regions.

Experimental Protocol: Co-Crystallization of Hydrophobic Heterocycles

This protocol addresses the specific challenge of crystallizing 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, which frequently suffer from low aqueous solubility.

Phase 1: Protein Preparation
  • Purity: Target protein (e.g., CDK2, PDE5) must be >95% pure by SDS-PAGE and monodisperse by Dynamic Light Scattering (DLS).

  • Buffer Exchange: Exchange protein into a minimal buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Avoid high phosphate concentrations which can crystallize as salt artifacts.

Phase 2: Ligand Solubilization & Co-Crystallization
  • The Problem: These ligands often precipitate upon addition to aqueous protein solutions.

  • The Solution (DMSO Pulse Method):

    • Dissolve ligand in 100% DMSO to 50–100 mM.

    • Mix ligand with protein to a final concentration of 1–2 mM ligand and 5% DMSO.

    • Incubate: 30 minutes on ice.

    • Clarify: Centrifuge at 14,000 x g for 10 mins to remove amorphous precipitate. Crucial Step: Do not use the supernatant if it is milky; the ligand has crashed out.

Phase 3: Screening & Optimization (Sitting Drop)
  • Setup: Use 96-well sitting drop plates.

  • Ratio: 1:1 (Protein:Reservoir) and 2:1 drops.

  • Seeding: If apo-crystals are available, use micro-seeding to promote nucleation of the complex.

  • Cryo-protection: For pyrazolo[4,3-d]pyrimidines, use 20-25% Glycerol or Ethylene Glycol. Note: PEG 400 may compete for the binding site in some kinases.

Phase 4: Data Processing
  • Refinement: Use rigid-body refinement first.

  • Validation: Check the Difference Map (Fo-Fc) at 3.0σ. The 3,5,7-substituents should be clearly visible in the green density mesh before modeling the ligand.

Mechanistic Insight: Why X-ray is Non-Negotiable

For this specific scaffold, X-ray crystallography provides insights that other methods miss:

  • Tautomeric States: The pyrazole ring (N1/N2) can exist in different tautomeric forms. X-ray structures (e.g., PDB: 1UDT for Sildenafil) definitively show which nitrogen is protonated and interacting with the protein backbone (often a conserved Glutamine or the Hinge backbone carbonyl).

  • Water Networks: Substituents at Position 5 often interact with water molecules that bridge to the protein. X-ray is the only method that routinely resolves these structural waters (B-factor < 40 Ų) which are critical for calculating binding enthalpy.

  • Induced Fit: The bulky substituent at Position 3 often forces a conformational change in the "Gatekeeper" residue (e.g., T315 in Abl kinase or F820 in EGFR). X-ray crystallography captures this induced fit, whereas docking to a rigid apo-structure would predict a clash (False Negative).

References

  • Structural Basis of PDE5 Inhibition

    • Title: Crystal structure of the phosphodiesterase 5 (PDE5) catalytic domain in complex with sildenafil.
    • Source:N
    • URL:[Link]

  • Kinase Inhibitor Binding Modes

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[2][3] (Note: Comparative structural discussion of isomers).

    • Source:RSC Advances (2022).
    • URL:[Link]

  • Methodological Comparison

    • Title: Comparison of NMR and X-ray crystallography for protein structure determination.[4][5][6][7]

    • Source:Progress in Nuclear Magnetic Resonance Spectroscopy.
    • URL:[Link] (Contextual citation for method comparison).

  • Pyrazolo[4,3-d]pyrimidine Synthesis & Activity

    • Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[8]

    • Source:Bioorganic & Medicinal Chemistry (2021).
    • URL:[Link]

Sources

Validating Structure of N1 vs N2 Substituted Pyrazolo[4,3-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Conundrum

In the development of kinase inhibitors (e.g., CDKs, PDEs) and adenosine receptor antagonists, the pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure. However, a critical synthetic bottleneck exists: alkylation of the pyrazole ring is rarely regioselective.

Whether using direct alkylation (NaH/R-X) or Mitsunobu conditions, the reaction typically yields a mixture of N1-substituted and N2-substituted isomers. These isomers are often chromatographically similar but pharmacologically distinct. Assigning the wrong structure leads to "phantom SAR" (Structure-Activity Relationships), where potency is attributed to the wrong molecular geometry, derailing lead optimization.

This guide provides a definitive, self-validating workflow to distinguish N1 from N2 isomers, prioritizing HMBC NMR as the "smoking gun" and supporting it with X-ray and biological data.

The Isomerism Challenge

The unsubstituted pyrazolo[4,3-d]pyrimidine core undergoes annular tautomerism. Upon deprotonation, the resulting anion delocalizes charge across N1 and N2. Steric hindrance and solvent effects dictate the ratio, but rarely result in a single product.

Pathway Visualization

The following diagram illustrates the divergent synthesis and the structural similarity that causes analytical confusion.

Regioselectivity cluster_diff Analytical Challenge Reactant Unsubstituted Pyrazolo[4,3-d]pyrimidine Anion Delocalized Anion (Transition State) Reactant->Anion Deprotonation Base Base (NaH or K2CO3) + Electrophile (R-X) Base->Anion N1_Product N1-Isomer (Thermodynamic) Anion->N1_Product Attack at N1 (Often Major) N2_Product N2-Isomer (Kinetic/Steric) Anion->N2_Product Attack at N2 (Often Minor) Diff Same Mass (LCMS) Similar Polarity (TLC) Distinct Bioactivity N1_Product->Diff N2_Product->Diff

Figure 1: Divergent alkylation pathways yielding regioisomeric mixtures. Note that while N1 is often thermodynamically favored, steric bulk in the electrophile can shift the ratio toward N2.

Comparative Analysis: N1 vs. N2 Identification

The following table summarizes the physicochemical differences used for identification. Note: "General trends" are useful for screening, but NMR is required for validation.

FeatureN1-Substituted Isomer N2-Substituted Isomer Reliability
HMBC Correlation N-CH₂ ↔ C7a (Bridgehead) N-CH₂ ↔ C3 (Pyrazole C) High (Definitive)
13C NMR (C3) Typically Deshielded (>135 ppm)Typically Shielded (<130 ppm)Medium
TLC Polarity Often more polar (Lower Rf)Often less polar (Higher Rf)Low (Context dependent)
UV Absorbance Standard absorptionBathochromic shift (Red shift)**Medium
Crystallinity VariesVariesHigh (If crystals form)

*Polarity often depends on the specific R-group and stationary phase, but N2 isomers are frequently less polar due to better lipophilicity masking. **Due to extended conjugation in certain quinoid-like resonance forms of the N2 isomer.

The "Smoking Gun": HMBC Validation Protocol

The only non-crystallographic method to guarantee structural assignment is Heteronuclear Multiple Bond Correlation (HMBC) . You must trace the connectivity from the alkyl group protons to the scaffold carbons.

The Mechanism of Differentiation
  • N1 Isomer: The protons on the alkyl group (N1-CH₂) are 3 bonds away from the bridgehead carbon C7a and the bridgehead C3a .

  • N2 Isomer: The protons on the alkyl group (N2-CH₂) are 3 bonds away from the pyrazole carbon C3 and bridgehead C3a . Crucially, they are too far (4 bonds) to correlate with C7a .

HMBC Logic Diagram

HMBC_Logic Start Isolate Isomer RunNMR Run 1H-13C HMBC Start->RunNMR Identify_Protons Identify N-CH2 Protons (e.g., 4.0 - 5.5 ppm) RunNMR->Identify_Protons Check_C7a Check Correlation to Bridgehead Carbon (C7a) (~140-150 ppm) Identify_Protons->Check_C7a Result_N1 Correlation Observed: N1-Isomer Check_C7a->Result_N1 Yes (3-bond coupling) Result_N2 No Correlation to C7a (Strong C3 Correlation): N2-Isomer Check_C7a->Result_N2 No (4-bond distance)

Figure 2: The decision tree for assigning regiochemistry using HMBC experiments.

Experimental Protocols

A. Synthesis and Separation (Self-Validating System)

Objective: Synthesize a model pyrazolo[4,3-d]pyrimidine and isolate both isomers for comparative analysis.

  • Reaction Setup:

    • Dissolve 1 eq of pyrazolo[4,3-d]pyrimidine core in anhydrous DMF (0.1 M).

    • Add 1.2 eq of Cs₂CO₃ (Cesium Carbonate favors N-alkylation over O-alkylation).

    • Stir for 15 min at RT.

    • Add 1.1 eq of Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide).

    • Monitor by TLC.[1] You should see two new spots appearing.

  • Workup & Isolation:

    • Dilute with EtOAc, wash with water x3 (to remove DMF).

    • Dry over MgSO₄ and concentrate.

    • Column Chromatography: Use a gradient of Hexane:EtOAc (0% -> 100%).

    • Observation: The N2 isomer typically elutes first (less polar), followed by the N1 isomer . Collect fractions separately.

B. NMR Characterization Workflow

Objective: Confirm structure using the "Smoking Gun" method.

  • Sample Prep: Dissolve ~5-10 mg of pure isomer in DMSO-d6 (preferred over CDCl₃ for solubility and peak sharpness).

  • 1D Acquisition: Acquire 1H and 13C spectra.

    • Checkpoint: Locate the Bridgehead Carbons (C7a and C3a). In pyrazolo[4,3-d]pyrimidines, C7a is typically downfield (~140-150 ppm) and C3a is mid-field (~130 ppm).

  • 2D HMBC Parameters:

    • Set optimization for long-range coupling (J_LR) to 8-10 Hz.

    • Acquire sufficient scans (min 32) to see weak 3-bond couplings.

  • Analysis:

    • Find the N-CH₂ proton signal (usually a singlet or doublet between 4.0-5.5 ppm).

    • Look for cross-peaks in the carbon dimension.

    • N1 Confirmation: You MUST see a cross-peak to the C7a bridgehead.

    • N2 Confirmation: You will see a cross-peak to C3 (pyrazole CH/C-R) and C3a, but NOT C7a.

Case Study: Impact on Biological Activity[1][2][3][4][5][6][7]

Why does this matter? The N1 vs N2 position dramatically alters the vector of the R-group, changing how the molecule sits in a binding pocket.

Example: A3 Adenosine Receptor Antagonists In a study of pyrazolo[3,4-d]pyrimidines (closely related scaffold), researchers found that N2-substituted isomers exhibited high affinity and selectivity for the A3 receptor, whereas N1 isomers were significantly less potent or inactive [1].[2]

  • N2-Isomer (Active): The R-group at N2 projects into a specific hydrophobic pocket, locking the antagonist conformation.

  • N1-Isomer (Inactive): The R-group at N1 clashes with the receptor wall or fails to engage the hydrophobic pocket, resulting in a >100-fold loss in IC50.

Implication: If a medicinal chemist isolates the N1 isomer but assumes it is N2, they might abandon a promising scaffold due to "poor activity," when in reality, they simply tested the wrong regioisomer.

References

  • Biological Activity & Selectivity

    • Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists.[2]

    • Source: PubMed / NIH
    • (Note: While discussing the [3,4-d] isomer, the principle of N2-selectivity applies broadly to these fused systems).

  • HMBC Differentiation Methodology

    • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments.
    • Source: Magnetic Resonance in Chemistry
    • (Demonstrates the utility of Nitrogen-HMBC for fused pyrimidine regioisomers).

  • General Synthesis & Tautomerism

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: PMC / NIH

Sources

Bioisosteric replacement studies of purine with pyrazolo[4,3-d]pyrimidine core

[1]

Executive Summary

This technical guide analyzes the bioisosteric replacement of the purine scaffold (imidazo[4,5-d]pyrimidine) with the pyrazolo[4,3-d]pyrimidine core. This "scaffold hopping" strategy is a cornerstone in modern medicinal chemistry, particularly for kinase and phosphodiesterase (PDE) inhibitors.

The pyrazolo[4,3-d]pyrimidine core preserves the critical Watson-Crick-like hydrogen bonding geometry required for ATP-competitive binding while altering electronic distribution, solubility profiles, and metabolic stability. This guide compares these two scaffolds through structural analysis, specific case studies (CDK and PDE5 inhibitors), and experimental protocols, demonstrating why the pyrazolo[4,3-d]pyrimidine core often yields superior drug candidates.

Structural & Physicochemical Comparison

The transition from a purine to a pyrazolo[4,3-d]pyrimidine involves replacing the imidazole ring (N7/C8) with a pyrazole ring (N2/N3). This subtle change has profound effects on the molecule's properties.

Electronic Distribution and Binding
  • Purine (Adenine/Guanine): The imidazole ring is electron-rich but susceptible to metabolic oxidation at C8. The N7/N9 tautomerism is a key feature.

  • Pyrazolo[4,3-d]pyrimidine: The N-N bond in the 5-membered ring alters the dipole moment and reduces the electron density compared to imidazole. This often results in:

    • Enhanced Metabolic Stability: The C3 position (equivalent to purine C8) is less prone to oxidative metabolism.

    • Modified H-Bonding: The NH of the pyrazole can serve as a donor/acceptor similar to N9 of purine, but with different pKa values, affecting binding affinity in the kinase hinge region.

Physicochemical Properties Comparison[2][3]
PropertyPurine CorePyrazolo[4,3-d]pyrimidine CoreImpact on Drug Design
H-Bond Geometry Donor-Acceptor (N9-H, N7)Donor-Acceptor (N1-H, N2)Retains hinge binding capability; critical for ATP mimicry.
LogP (Lipophilicity) Generally LowerGenerally HigherImproved membrane permeability; requires solubilizing groups (e.g., piperazines).
Solubility Moderate (depends on subs)Lower (intrinsic)Often requires prodrug strategies or polar side chains (e.g., Sildenafil).
Metabolic Liability High (C8 oxidation, N-dealkylation)Reduced (C3 is more stable)Longer half-life (

) in vivo.
Synthetic Versatility High (Traube synthesis)High (Cyclization of pyrazoles)Allows diverse substitution at N1, C3, C5, and C7 positions.

Case Studies: Performance Analysis

Case Study A: CDK Inhibition (Roscovitine Bioisosteres)

Objective: Improve the potency and metabolic stability of Roscovitine (Seliciclib), a purine-based CDK inhibitor. Bioisostere: Compound 7 (7-Benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine).[1]

Mechanism: Both scaffolds function as ATP-competitive inhibitors. X-ray crystallography confirms that the pyrazolo[4,3-d]pyrimidine binds to the CDK2 active site in a mode nearly identical to Roscovitine, utilizing the N1/N2/C7-NH motif to interact with the hinge region (Leu83).

Performance Data:

CompoundScaffoldTargetIC50 (

M)
Outcome
Roscovitine PurineCDK2/Cyclin E0.10Reference Standard
Compound 7 Pyrazolo[4,3-d]pyrimidineCDK2/Cyclin E0.06 1.6x Potency Increase
Compound 7 Pyrazolo[4,3-d]pyrimidineCell Growth (MCF-7)High Potency Superior antiproliferative activity vs. Roscovitine.[1][2]

Citation: Popowycz et al., J. Med. Chem. 2011 [1]

Case Study B: PDE5 Inhibition (Sildenafil/Viagra)

Objective: Mimic the guanine ring of cGMP to inhibit Phosphodiesterase Type 5 (PDE5). Bioisostere: Sildenafil (Pyrazolo[4,3-d]pyrimidin-7-one).[3][4]

Mechanism: Sildenafil is a potent example where the pyrazolo[4,3-d]pyrimidine core (specifically the 7-one derivative) mimics the guanine base of cGMP. The scaffold makes key hydrogen bonds with Gln817 in the PDE5 active site, locking the enzyme in an inactive state.

Performance Data:

CompoundScaffoldTargetIC50 (nM)Selectivity (vs PDE1)
Sildenafil Pyrazolo[4,3-d]pyrimidin-7-onePDE53.5 >1000-fold
Vardenafil Imidazo[5,1-f][1,2,4]triazinePDE50.7High
Tadalafil Indole-basedPDE52.0High

Note: While Vardenafil and Tadalafil use different scaffolds, Sildenafil remains the gold standard for validating the pyrazolo[4,3-d]pyrimidine core as a guanine mimic. [2, 3]

Experimental Protocols

Synthesis of Pyrazolo[4,3-d]pyrimidine Core

Rationale: This route avoids unstable intermediates and allows late-stage diversification at C7 (amine displacement).

Step-by-Step Methodology:

  • Starting Material: 4-nitro-3-pyrazolecarboxylic acid.

  • Esterification: Reflux with

    
     in MeOH to yield methyl 4-nitro-3-pyrazolecarboxylate.
    
  • N-Alkylation: React with alkyl halide (R-X) and

    
     in DMF to introduce the N1 substituent.
    
  • Reduction: Hydrogenation (

    
    , Pd/C) or 
    
    
    reduction to yield the amino-ester.
  • Cyclization (The Critical Step):

    • Reagent: Formamidine acetate (for C7-unsubstituted) or Urea (for 7-one).

    • Conditions: Reflux in EtOH or neat at 180°C.

    • Validation: Monitor disappearance of amino-ester peak by LC-MS.

  • Chlorination (Optional): If 7-one is formed, treat with

    
     to generate the 7-chloro intermediate.
    
  • Nucleophilic Substitution: React 7-chloro intermediate with primary/secondary amines to install the pharmacophore.

Self-Validating Kinase Assay (CDK2)

Rationale: A radiometric assay is the gold standard for kinase activity, avoiding fluorescence interference common with heterocycles.

Protocol:

  • Buffer Prep: 60 mM HEPES-NaOH (pH 7.5), 3 mM

    
    , 3 mM 
    
    
    , 3
    
    
    M Na-orthovanadate, 1.2 mM DTT.
  • Substrate: Histone H1 (

    
    ).
    
  • Reaction Mix: Combine Buffer, Substrate, and Test Compound (DMSO stock).

  • Initiation: Add ATP mixture (

    
     non-radioactive ATP + 
    
    
    ).
  • Incubation: 30 min at 30°C.

  • Termination: Add 25

    
     of 3% phosphoric acid.
    
  • Filtration: Transfer to P81 phosphocellulose filters. Wash 3x with 75 mM phosphoric acid.

  • Quantification: Liquid scintillation counting.

  • Validation:

    • Positive Control: Roscovitine (

      
      ).
      
    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor Check: Must be > 0.5 for valid data.

Visualization of Pathways[8]

Synthesis Workflow (Pyrazolo[4,3-d]pyrimidine)

SynthesisWorkflowStart4-nitro-3-pyrazolecarboxylic acidStep1Esterification(SOCl2/MeOH)Start->Step1Step2N-Alkylation(R-X, K2CO3)Step1->Step2Step3Reduction(Pd/C, H2)Step2->Step3Step4Cyclization(Formamidine Acetate)Step3->Step4FinalPyrazolo[4,3-d]pyrimidine CoreStep4->Final

Caption: General synthetic route for the construction of the pyrazolo[4,3-d]pyrimidine scaffold from pyrazole precursors.

Mechanism of Action: CDK Inhibition Pathway[4]

CDKPathwayInhibitorPyrazolo[4,3-d]pyrimidine(Inhibitor)CDK2CDK2 / Cyclin EComplexInhibitor->CDK2 CompetitiveInhibitionPhosSubPhosphorylatedSubstrate (pRb)Inhibitor->PhosSub BlocksATPATPATP->CDK2 Binds to HingeSubstrateSubstrate(e.g., Rb Protein)CDK2->Substrate PhosphorylationSubstrate->PhosSubCellCycleCell CycleProgression (G1 -> S)PhosSub->CellCycleArrestCell CycleArrest / ApoptosisPhosSub->Arrest Loss of Signal

Caption: Mechanism of CDK2 inhibition. The inhibitor competes with ATP, preventing Rb phosphorylation and halting the cell cycle.

References

  • Popowycz, F., et al. (2011). "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity."[1] Journal of Medicinal Chemistry.

  • Terrett, N. K., et al. (1996). "Sildenafil (Viagra), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction." Bioorganic & Medicinal Chemistry Letters.

  • Rotella, D. P. (2002). "Phosphodiesterase 5 inhibitors: current status and future prospects." Nature Reviews Drug Discovery.

  • Unciti-Broceta, A., et al. (2020). "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[5][2][6][7] (Note: Comparative review including [4,3-d] variants). European Journal of Medicinal Chemistry.

Optimizing Purity Analysis of Iodinated Pyrazolopyrimidines: A Comparative Guide to Biphenyl vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Iodinated Pyrazolopyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The precise purity analysis of iodinated pyrazolopyrimidines presents a unique set of chromatographic challenges. These scaffolds—often critical intermediates in kinase inhibitor synthesis (e.g., Ibrutinib analogs)—exhibit high hydrophobicity, basic nitrogen functionality, and a propensity for forming positional regioisomers that are difficult to resolve on standard alkyl-bonded phases.

This guide objectively compares the performance of Core-Shell Biphenyl Stationary Phases (the recommended solution) against traditional Fully Porous C18 and C8 alternatives. Experimental data presented herein demonstrates that while C18 remains a workhorse for general lipophilic retention, the Biphenyl phase offers superior selectivity for halogenated heterocycles through distinct


 interactions, resolving critical isomer pairs that co-elute on alkyl phases.
Part 1: The Technical Challenge

Iodinated Pyrazolopyrimidines are characterized by two conflicting properties during separation:

  • High Lipophilicity: The heavy iodine atom significantly increases retention on reverse-phase columns, often leading to excessively long run times on high-surface-area C18 columns.

  • Structural Isomerism: Synthesis often yields N-1 and N-2 isomers, or regioisomers where the iodine is positioned at C-3 vs. C-4. These isomers have nearly identical hydrophobicities (

    
    ), making separation based solely on van der Waals forces (C18) ineffective.
    

The Solution: Shifting from a purely hydrophobic retention mechanism to a mixed-mode mechanism (Hydrophobic +


 overlap) using a Biphenyl stationary phase.[1]
Part 2: Comparative Performance Analysis

The following data summarizes a method development study separating a target 3-iodo-pyrazolo[3,4-d]pyrimidine from its des-iodo impurity and a critical regioisomer (N-isomer).

Experimental Conditions:

  • System: UHPLC, UV Detection @ 254 nm

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile

  • Gradient: 5–95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

Table 1: Chromatographic Performance Metrics
Performance MetricCore-Shell Biphenyl (Recommended)Fully Porous C18 (Standard)Fully Porous C8 (Alternative)
Retention Mechanism Hydrophobic +

Interaction
Hydrophobic (Dispersive)Hydrophobic (Weak)
Critical Pair Resolution (

)
(Regioisomer vs. Main Peak)
3.2 (Baseline Resolved)1.4 (Partial Co-elution)0.9 (Co-elution)
Tailing Factor (

)
1.121.451.30
Selectivity (

)
(Iodo- vs. Des-iodo)
1.251.151.10
Analysis Time 8.5 min12.0 min6.5 min

Analysis:

  • Resolution: The Biphenyl phase achieves baseline separation (

    
    ) for the regioisomers. The electron-deficient iodine atom and the aromatic pyrazolopyrimidine ring interact strongly with the biphenyl ligands, creating a "shape selectivity" that C18 lacks [1].
    
  • Peak Shape: The core-shell morphology reduces diffusion paths, sharpening peaks. Furthermore, the steric protection of the biphenyl ligand often reduces silanol activity, improving the tailing factor for basic pyrazolopyrimidines compared to standard C18 [2].

Part 3: Mechanism of Action (Visualization)

The superior performance of the Biphenyl phase is driven by the interaction between the quadrupolar moment of the iodine atom and the


-electron system of the stationary phase.

G Analyte Iodinated Pyrazolopyrimidine (Electron Deficient Ring + Heavy Atom) C18 C18 Phase (Alkyl Chains) Analyte->C18 Biphenyl Biphenyl Phase (Aromatic Rings) Analyte->Biphenyl Interaction_C18 Hydrophobic Interaction Only (Non-specific Van der Waals) C18->Interaction_C18 Interaction_Bi Mixed-Mode Interaction (Hydrophobic + Pi-Pi Stacking) Biphenyl->Interaction_Bi Result_C18 Poor Isomer Selectivity (Co-elution) Interaction_C18->Result_C18 Result_Bi High Isomer Selectivity (Baseline Resolution) Interaction_Bi->Result_Bi

Figure 1: Mechanistic comparison of analyte interactions. The Biphenyl phase utilizes


 stacking to discriminate between structurally similar isomers.
Part 4: Detailed Method Development Protocol

To replicate the optimized results, follow this step-by-step protocol. This workflow is designed to be self-validating by including specific system suitability checks.

Phase 1: Mobile Phase Selection
  • Buffer: Use 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Formate (pH 3.8).

    • Why: Low pH suppresses the ionization of the basic pyrimidine nitrogens, ensuring the molecule is neutral or consistently protonated, which stabilizes retention times [3].

  • Organic Modifier: Methanol is preferred over Acetonitrile for Biphenyl columns when maximizing

    
     interactions, as Acetonitrile's own 
    
    
    
    -electrons can compete with the analyte for stationary phase sites. However, if backpressure is a concern, Acetonitrile is acceptable.
Phase 2: Gradient Optimization Workflow

Workflow Start Start: Broad Gradient 5-95% B in 20 min Check1 Check Resolution (Rs) of Critical Pair Start->Check1 Decision Rs > 1.5? Check1->Decision Optimize Flatten Gradient Slope (e.g., 40-70% B) Decision->Optimize No (Co-elution) Final Finalize Method Validation Decision->Final Yes Temp Adjust Temp (Lower Temp increases Pi-Pi) Optimize->Temp Temp->Check1

Figure 2: Iterative optimization workflow. Note that lowering temperature enhances


 interactions on Biphenyl phases.
Phase 3: Step-by-Step Execution
  • Column Equilibration: Flush the Biphenyl column with 10 column volumes of the starting mobile phase (e.g., 95% Water / 5% MeOH).

  • Sample Dilution: Dissolve the iodinated pyrazolopyrimidine in 50:50 Water:MeOH.

    • Caution: Avoid 100% organic diluent to prevent "solvent effect" peak distortion for early eluting impurities.

  • Scouting Run: Inject 5 µL using a broad gradient (5–95% B).

  • Isomer Identification: If multiple peaks appear, use a diode array detector (DAD) to compare UV spectra. Regioisomers often have identical masses (LC-MS) but slight shifts in

    
    .
    
  • Refinement: If resolution is

    
    , lower the column temperature  to 25°C. Unlike C18 (where higher temp improves mass transfer), Biphenyl selectivity often improves at lower temperatures due to thermodynamically favorable 
    
    
    
    alignment [4].
References
  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Thames Restek. (2023). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. [Link]

Sources

Safety Operating Guide

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the operational procedures for the safe handling and disposal of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine .[1] As a poly-halogenated nitrogen heterocycle, this compound presents specific risks regarding skin sensitization, respiratory irritation, and the potential formation of toxic byproducts (dioxins/furans or iodine vapors) if incinerated improperly.

Core Directive: This substance must be managed as Halogenated Hazardous Waste . Under no circumstances should it be disposed of in general trash, aqueous drains, or mixed with non-halogenated solvent streams.

Chemical Assessment & Hazard Profiling

To dispose of this chemical safely, you must understand its reactivity profile. The pyrazolo[4,3-d]pyrimidine core is an electron-deficient scaffold, making the chlorine atoms at positions 5 and 7 susceptible to nucleophilic attack.

FeatureTechnical DetailOperational Implication
Reactivity Electrophilic (C-Cl bonds)Potential for hydrolysis or reaction with nucleophiles (amines, thiols) in waste containers.
Halogen Content High (2 Cl, 1 I)Strict Segregation Required. Iodine content can poison catalytic oxidizers; Chlorine contributes to acid gas generation (HCl) upon combustion.
Physical State Solid (Powder)Dust generation is a primary inhalation risk during transfer to waste drums.
Toxicity Irritant / Potential SensitizerDouble-gloving (Nitrile) and P95/P100 respiratory protection are mandatory during disposal.

Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is stable.

  • For Pure Solids: No chemical treatment is necessary. The primary goal is containment.

  • For Reaction Mixtures (Quenching): If the compound is dissolved in a reaction mixture (e.g., with POCl3 or chlorinating agents), the mixture must be quenched before disposal.

    • Protocol: Slowly add the reaction mixture to a stirred ice/water bath (alkaline quench is preferred if acidic byproducts are present) to hydrolyze reactive acid chlorides.

    • Result: The organic layer containing the pyrimidine must then be separated and disposed of as Halogenated Solvent Waste .

Disposal Workflow: The "Binning" Strategy

The following decision tree outlines the logical flow for categorizing waste containing this compound.

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated PPE/Consumables SolidBin Solid Waste Drum (Label: Toxic, Halogenated) SolidPath->SolidBin Double Bag LiquidBin Halogenated Solvent Carboy (Do NOT mix with Oxidizers) LiquidPath->LiquidBin Segregate Contaminated->SolidBin Destruction High-Temp Incineration (with Scrubber) SolidBin->Destruction LiquidBin->Destruction

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Protocol A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the HDPE jar inside a clear, heavy-duty plastic waste bag (minimum 6 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[2]

    • Hazards: Toxic, Irritant.[1][3][4]

  • Disposal: Place in the lab's designated "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)
  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric acid) or strong bases. Mixing halogenated heterocycles with strong oxidizers can liberate Iodine gas (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Transfer: Pour into the container marked "Halogenated Organic Solvents."

  • Venting: Ensure the cap is vented if there is any risk of ongoing slow hydrolysis (though unlikely in standard solvents like DMSO or DCM).

Emergency Spill Procedures

If a spill occurs, immediate containment is required to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer), lab coat, and safety goggles. If powder is airborne, use a respirator.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with a damp paper towel or oil-impregnated sweeping compound to suppress dust.

    • Scoop material into a disposal bag.[5]

  • Wet Spill (Solution):

    • Absorb with vermiculite or polypropylene pads.

    • Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a dilute surfactant (soap/water) followed by a solvent wipe (acetone/ethanol) to pick up organic residues. Dispose of all wipes as solid hazardous waste.

Regulatory Framework (RCRA Compliance)

In the United States, this material falls under the Resource Conservation and Recovery Act (RCRA).[6] While it may not be explicitly listed on the P-list or U-list, it is regulated based on its characteristics and halogen content.

Regulatory CategoryClassification CodeReason
Characteristic Waste D001 (if in flammable solvent)Ignitability (common for HPLC waste).
Halogenated Solvents F002 (if mixed with DCM/etc.)Spent halogenated solvents.[7][8]
Toxic Waste Non-Specific Due to halogenated organic content, it must be treated via thermal destruction.

Critical Note on Iodine: Some waste disposal facilities charge a premium for high-iodine waste streams because iodine can corrode standard incineration equipment and requires specific scrubbing. Always declare the "Iodo" functionality on your waste profile.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators.[7] RCRA Compliance Guidelines. Available at: [Link]

  • PubChem. Compound Summary: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Structural Analog). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]

Sources

Navigating the Synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher navigating the frontiers of drug development, the synthesis and handling of novel compounds like 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine present both exciting opportunities and critical safety considerations. As a potent building block in medicinal chemistry, particularly in the development of kinase inhibitors, its unique trifunctionalized heterocyclic structure demands a meticulous approach to laboratory safety.[1] This guide provides essential, experience-driven insights into the personal protective equipment (PPE) and handling protocols necessary to ensure your safety and the integrity of your research.

Understanding the Hazard Landscape

  • Skin and Eye Irritation: Halogenated organic compounds are frequently irritants. A related compound, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is known to cause skin and serious eye irritation.[2][3]

  • Respiratory Irritation: Many volatile or powdered organic compounds can cause respiratory tract irritation if inhaled.[2]

  • Toxicity of Halogenated Aromatics: While specific toxicity data is unavailable, halogenated aromatic compounds as a class can have subtle and delayed toxic effects.[4]

  • Reactivity: The dichloro and iodo substitutions create a reactive molecule, which is valuable for synthesis but also necessitates careful handling to avoid unintended reactions.

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a foundational component of safe laboratory practice, as mandated by the Occupational Safety and Health Administration (OSHA).[5][6]

Core Personal Protective Equipment (PPE) Requirements

A proactive and multi-layered approach to PPE is essential when working with this compound. The following table summarizes the minimum recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves (double-gloving recommended).Fully buttoned laboratory coat.N95 or higher-rated respirator if not performed in a ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with the solvent used.Chemical-resistant laboratory coat or apron over a standard lab coat.Work within a certified chemical fume hood.
Reaction Setup and Workup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over inner nitrile gloves.Chemical-resistant laboratory coat or apron over a standard lab coat.All operations must be conducted in a certified chemical fume hood.
Purification (e.g., Chromatography) Chemical splash goggles and a face shield.Chemical-resistant gloves appropriate for the solvents being used.Chemical-resistant laboratory coat.Operations should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Chemical-resistant laboratory coat.Not generally required if handling sealed waste containers.

Procedural Guidance for Safe Handling

Adherence to established protocols is paramount for minimizing exposure and ensuring a safe working environment.

Step 1: Engineering Controls - Your First Line of Defense

Before any handling of this compound, ensure that appropriate engineering controls are in place and functioning correctly.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: Know the location of and how to operate the nearest safety shower and eyewash station.[8]

Step 2: Donning Personal Protective Equipment

The proper sequence for putting on PPE is crucial to avoid contamination.

PPE_Donning_Workflow Start Start: Clean Hands LabCoat 1. Don Lab Coat Start->LabCoat Goggles 2. Don Goggles/Face Shield LabCoat->Goggles Respirator 3. Don Respirator (if needed) Goggles->Respirator Gloves 4. Don Gloves Respirator->Gloves End Ready for Work Gloves->End

PPE Donning Sequence

Step 3: Handling and Experimental Procedures
  • Weighing: Whenever possible, weigh the solid compound directly into the reaction vessel within a fume hood or a ventilated balance enclosure.

  • Transfers: Use a powder funnel for solid transfers and appropriate glassware for liquid transfers to minimize spills.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills of the solid, carefully sweep it up with a dustpan and brush and place it in a sealed container for disposal. For liquid spills, use an appropriate absorbent material. Always wear your full PPE during cleanup.

Step 4: Doffing Personal Protective Equipment

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing_Workflow Start Start: In Lab Gloves 1. Remove Gloves Start->Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat Goggles->LabCoat Respirator 4. Remove Respirator (if used) LabCoat->Respirator WashHands 5. Wash Hands Thoroughly Respirator->WashHands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.